molecular formula C20H23NO B052841 Diphenyl(quinuclidin-4-yl)methanol CAS No. 461648-39-5

Diphenyl(quinuclidin-4-yl)methanol

Cat. No.: B052841
CAS No.: 461648-39-5
M. Wt: 293.4 g/mol
InChI Key: VUUAKOZGGDHCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl(quinuclidin-4-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-yl(diphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-11-14-21(15-12-19)16-13-19/h1-10,22H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUAKOZGGDHCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461648-39-5
Record name 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diphenyl(quinuclidin-4-yl)methanol: A Technical Overview of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 461648-39-5 Molecular Formula: C₂₀H₂₃NO Molecular Weight: 293.40 g/mol

This technical guide provides a comprehensive overview of Diphenyl(quinuclidin-4-yl)methanol, a key chemical intermediate in the synthesis of the long-acting muscarinic antagonist (LAMA), Umeclidinium Bromide. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.

Chemical Identity and Properties

This compound, also known by its IUPAC name (1-Azabicyclo[2.2.2]oct-4-yl)(diphenyl)methanol, is a tertiary alcohol containing a quinuclidine and two phenyl groups. It serves as a crucial precursor in the production of Umeclidinium Bromide, an active pharmaceutical ingredient (API) used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is also identified as a process impurity in the manufacturing of Umeclidinium Bromide.

Table 1: Physicochemical Properties

PropertyValue
CAS Number461648-39-5
Molecular FormulaC₂₀H₂₃NO
Molecular Weight293.40 g/mol
AppearanceWhite to Off-White Solid
Storage Conditions2-8°C, dry

Role in the Synthesis of Umeclidinium Bromide

This compound is the immediate precursor to Umeclidinium Bromide. The final step in the synthesis involves the quaternization of the nitrogen atom in the quinuclidine ring of this compound with a suitable alkylating agent, typically benzyl 2-bromoethyl ether.

Below is a generalized workflow for the final step of Umeclidinium Bromide synthesis.

G A This compound C Quaternization Reaction (Solvent: n-propanol, reflux) A->C B Benzyl 2-bromoethyl ether B->C D Umeclidinium Bromide C->D

Caption: Final synthetic step to Umeclidinium Bromide.

Experimental Protocols for Synthesis

Detailed experimental procedures for the synthesis of this compound have been outlined in scientific literature and patents. Two common methods are presented below.

Synthesis from Phenyl(quinuclidin-4-yl)methanone

This method involves the reaction of a ketone precursor with a Grignard or organolithium reagent to form the tertiary alcohol.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Phenyl(quinuclidin-4-yl)methanone in Toluene C Dropwise addition under Nitrogen atmosphere A->C B Phenyllithium solution (1.9M in dibutylether) B->C D Quench with H₂O C->D E Extract with Ethyl Acetate D->E F Dry organic phases (Na₂SO₄) E->F G Concentrate and precipitate F->G H Filter and dry solid G->H I This compound H->I

Caption: Synthesis from phenyl(quinuclidin-4-yl)methanone.

Detailed Protocol:

  • A solution of phenyl(quinuclidin-4-yl)methanone in toluene is prepared under a nitrogen atmosphere.

  • A solution of phenyllithium (1.2 equivalents) is added dropwise to the reaction mixture.

  • The reaction is quenched by the addition of water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic phases are dried over sodium sulfate.

  • The solvent is partially removed under vacuum to induce precipitation.

  • The resulting solid is collected by filtration and dried to yield this compound.[1]

Synthesis from Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate

An alternative route involves the use of an ester precursor which reacts with an excess of an organometallic reagent.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation A Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate in THF C Addition at low temperature, then warm to room temperature A->C B Excess Phenyllithium B->C D Yields this compound C->D

Caption: Synthesis from an ester precursor.

Detailed Protocol:

  • Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate is dissolved in tetrahydrofuran (THF).

  • An excess of phenyllithium is added to the solution, typically at a low temperature (e.g., -78 °C), and the reaction is then allowed to warm to room temperature.

  • Following an appropriate reaction time, the mixture is worked up to isolate the tertiary alcohol product, this compound.[2]

Toxicological and Safety Information

Publicly available toxicological data for this compound is limited. It is primarily handled as a chemical intermediate under industrial safety protocols. Regulatory assessments for Umeclidinium Bromide confirm that its impurity profile, which includes this compound, has been evaluated for safety.

A Material Safety Data Sheet (MSDS) for a product identified as "Umeclidinium Bromide Impurity 1," which corresponds to this compound, indicates that there is no available data for most toxicological endpoints.[3] However, some chemical suppliers classify the compound with a GHS hazard statement of H302: Harmful if swallowed, placing it in Acute toxicity - Oral, Category 4.[1][4]

Table 2: Summary of Toxicological Data

EndpointClassification/DataReference
Acute Oral ToxicityCategory 4 (H302: Harmful if swallowed)[1][4]
Skin Corrosion/IrritationNo data available[3]
Serious Eye Damage/IrritationNo data available[3]
Respiratory or Skin SensitizationNo data available[3]
Germ Cell MutagenicityNo data available[3]
CarcinogenicityNo data available[3]
Reproductive ToxicityNo data available[3]
STOT-Single ExposureNo data available[3]
STOT-Repeated ExposureNo data available[3]

Pharmacology and Mechanism of Action

There is no specific pharmacological or mechanism of action data publicly available for this compound itself. As a synthetic intermediate and impurity, it is not intended for therapeutic use. Its structural similarity to anticholinergic compounds suggests a potential for activity at muscarinic receptors, but this has not been characterized in the public domain. The pharmacological activity of interest lies with the final product, Umeclidinium Bromide, which is a potent M3 muscarinic receptor antagonist.

Conclusion

This compound is a critical molecule in the synthesis of the respiratory therapeutic, Umeclidinium Bromide. While detailed experimental protocols for its synthesis are available, there is a significant lack of public data regarding its specific biological activities, including pharmacology, pharmacokinetics, and a comprehensive toxicological profile. The available information indicates a classification for acute oral toxicity. For drug development professionals, the primary relevance of this compound is as a key synthetic intermediate and a process-related impurity whose levels must be controlled during the manufacturing of Umeclidinium Bromide to ensure the final drug product's safety and quality. Further research into the biological properties of this and other related impurities could provide a more complete understanding of the safety profile of the associated API.

References

Physical and chemical properties of Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Diphenyl(quinuclidin-4-yl)methanol. It is a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a summary of its chemical structure, physical properties, and spectral data. Additionally, it outlines generalized experimental protocols for its synthesis and purification, based on established chemical principles for similar molecular scaffolds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and organic synthesis.

Introduction

This compound, a tertiary alcohol, is a significant chemical intermediate, notably recognized as a reference standard for an impurity in the synthesis of Umeclidinium Bromide.[1] Its molecular structure incorporates a diphenylmethanol moiety attached to a quinuclidine ring, a bicyclic amine. This unique combination of functional groups makes it a valuable building block in the development of various bioactive molecules. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Chemical and Physical Properties

Summary of Properties
PropertyValueSource
CAS Number 461648-39-5[1]
Molecular Formula C₂₀H₂₃NO[1]
Molecular Weight 293.4 g/mol [4]
Appearance White to Off-white solid[2][3]
Solubility Soluble in DMSO[2]
IUPAC Name This compound[2]
InChI InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-11-14-21(15-12-19)16-13-19/h1-10,22H,11-16H2[4]
InChIKey VUUAKOZGGDHCRP-UHFFFAOYSA-N[4]
SMILES C1CN2CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O[4]

Spectral Data

While specific, authenticated spectra for this compound are not widely published, data for structurally similar compounds and general knowledge of NMR spectroscopy allow for the prediction of its spectral characteristics.

Expected ¹H NMR Spectral Features
  • Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl groups.

  • Quinuclidine Protons: A series of aliphatic signals corresponding to the protons of the quinuclidine ring system.

  • Hydroxyl Proton: A singlet, which may be broad and its chemical shift can vary depending on the solvent and concentration, corresponding to the -OH group.

Expected ¹³C NMR Spectral Features
  • Aromatic Carbons: Several signals in the aromatic region (typically δ 120-150 ppm) for the carbons of the phenyl rings.

  • Quaternary Carbon: A signal corresponding to the carbon atom to which the hydroxyl and two phenyl groups are attached.

  • Quinuclidine Carbons: Signals in the aliphatic region corresponding to the carbons of the quinuclidine ring.

Experimental Protocols

The following sections outline generalized procedures for the synthesis and purification of this compound. These are based on common organic chemistry techniques for analogous compounds.

Synthesis

A plausible synthetic route involves the reaction of a quinuclidine-4-carboxylic acid derivative with an organometallic reagent, such as a Grignard reagent. A patent for the synthesis of the structurally similar α,α-diphenyl-4-piperidinemethanol outlines a multi-step process that could be adapted.[5]

General Procedure:

  • Starting Material Preparation: Begin with a suitable derivative of quinuclidine-4-carboxylic acid, such as an ester (e.g., ethyl quinuclidin-4-carboxylate).

  • Grignard Reaction: React the quinuclidine derivative with an excess of phenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent like tetrahydrofuran (THF). This reaction will add two phenyl groups to the carbonyl carbon.

  • Work-up: Quench the reaction with an aqueous solution of a weak acid (e.g., ammonium chloride) and extract the product into an organic solvent.

  • Purification: The crude product can then be purified using techniques such as column chromatography or recrystallization.

G Generalized Synthesis Workflow start Quinuclidine-4-carboxylic acid derivative grignard Grignard Reaction (Phenylmagnesium bromide in THF) start->grignard workup Aqueous Work-up (e.g., NH4Cl solution) grignard->workup extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Purification

Purification of the crude product is essential to obtain a high-purity compound suitable for use as a reference standard or in further synthetic steps.

Column chromatography is a widely used technique for purifying organic compounds.

General Procedure:

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Mobile Phase Selection: Determine a suitable solvent system (eluent) using thin-layer chromatography (TLC). A common starting point for compounds of this polarity would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or methanol).

  • Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G Purification by Column Chromatography crude Crude Product dissolve Dissolve in minimal eluent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with solvent gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure Pure Product evaporate->pure

Caption: A typical workflow for the purification of an organic compound using column chromatography.

Recrystallization is another effective method for purifying solid compounds.

General Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Filtration (optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Safety Information

Based on available information, this compound should be handled with care. The following GHS hazard statements have been associated with it:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with applications in pharmaceutical synthesis. This guide has summarized its key physical and chemical properties and provided generalized experimental protocols for its synthesis and purification. While some specific quantitative data remains to be fully elucidated in publicly accessible literature, the information presented here provides a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its properties and reaction chemistry will undoubtedly continue to enhance its utility in the field of medicinal chemistry.

References

Diphenyl(quinuclidin-4-yl)methanol molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(quinuclidin-4-yl)methanol, a tertiary amino alcohol, is a molecule of significant interest in pharmaceutical development, primarily recognized as a key intermediate and process impurity in the synthesis of Umeclidinium Bromide, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD). A thorough understanding of its molecular structure, physicochemical properties, and synthesis is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of this compound, consolidating available data on its molecular characteristics, synthesis, and known associations.

Molecular Structure and Formula

The molecular structure of this compound consists of a quinuclidine ring, a bicyclic amine, substituted at the 4-position with a diphenylmethanol group. This structure imparts specific chemical properties that are pertinent to its role as a synthetic intermediate.

Molecular Formula: C₂₀H₂₃NO[1][2][3]

Chemical Names:

  • (1-Azabicyclo[2.2.2]oct-4-yl)(diphenyl)methanol[4]

  • α,α-Diphenyl-1-azabicyclo[2.2.2]octane-4-methanol

CAS Number: 461648-39-5[1][2][3]

Molecular Weight: Approximately 293.40 g/mol [1][2]

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and analytical characterization.

PropertyValueSource
Appearance White to off-white solid[4][5]
Molecular Formula C₂₀H₂₃NO[1][2][3]
Molecular Weight 293.40 g/mol [1][2]
Boiling Point (Predicted) 440.3±25.0 °C[6]
Solubility Soluble in DMSO, Chloroform, Methanol. Very slightly soluble in water (0.23 g/L at 25 °C, calculated).[7][8]
pKa (Predicted) 13.34 ± 0.29[9]
Density (Predicted) 1.18±0.1 g/cm³[7]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound. While comprehensive experimental spectra are often proprietary, key data from patent literature is provided.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A European patent application provides the following ¹H NMR data for the compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.

  • ¹H NMR (400MHz; DMSO-d₆): δ 7.51 (4H, m), 7.25 (4H, m), 7.15 (2H, m), 2.65 (6H, m), 1.60 (6H, m)[5]

Experimental Protocols

The synthesis of this compound is a critical step in the overall synthesis of Umeclidinium Bromide. The following is a representative experimental protocol derived from patent literature.

Synthesis of this compound

This synthesis involves the reaction of a quinuclidine-based ester with an organometallic phenylating agent.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate This compound This compound Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate->this compound 1. Phenyllithium 2. Aqueous workup Phenyllithium Phenyllithium

Caption: Synthesis of this compound.

Procedure: [10][11]

  • Reaction Setup: A solution of phenyllithium (1.5-1.7 M in cyclohexane/ether) is cooled to -30°C under an argon atmosphere.

  • Addition of Ester: A solution of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate in anhydrous tetrahydrofuran (THF) is added dropwise to the cooled phenyllithium solution, maintaining the temperature at -30°C.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The resulting mixture is subjected to an extractive workup. The organic phase is extracted with 1N hydrochloric acid. The combined aqueous phases are then basified with a saturated potassium carbonate solution to a pH greater than 9, leading to the precipitation of the product. The solid is collected by filtration, washed with ethyl acetate, and dried to yield the final product as a white solid.[12]

Biological Activity and Significance

This compound is primarily known as a process-related impurity in the synthesis of Umeclidinium Bromide.[1] As such, its own pharmacological profile is not extensively studied. However, the quinuclidine core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticholinergic, and antihistaminic effects. The presence of this moiety suggests that this compound could potentially interact with various biological targets. Its primary significance in drug development is as a reference standard for monitoring and controlling impurities during the manufacturing of Umeclidinium Bromide to ensure the safety and efficacy of the final drug product.

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of this compound as an impurity in Umeclidinium Bromide synthesis.

G cluster_0 Synthesis & Sampling cluster_1 Analytical Method cluster_2 Impurity Detection & Identification cluster_3 Quantification & Control Umeclidinium_Synthesis Umeclidinium Bromide Synthesis In_Process_Sample In-Process Sample / Final API Umeclidinium_Synthesis->In_Process_Sample HPLC_Method HPLC / UPLC Method In_Process_Sample->HPLC_Method Peak_Detection Detection of Impurity Peak HPLC_Method->Peak_Detection Retention_Time_Comparison Retention Time Comparison (vs. Reference Standard) Peak_Detection->Retention_Time_Comparison Mass_Spectrometry Mass Spectrometry (MS) Analysis Peak_Detection->Mass_Spectrometry Structure_Confirmation Structural Confirmation Retention_Time_Comparison->Structure_Confirmation Mass_Spectrometry->Structure_Confirmation Quantification Quantification against Reference Standard Structure_Confirmation->Quantification Specification_Check Comparison with Specification Limits Quantification->Specification_Check

Caption: Workflow for Impurity Profiling.

Conclusion

This compound is a compound of considerable importance in the pharmaceutical industry, particularly in the context of the synthesis of Umeclidinium Bromide. This technical guide has summarized its key molecular and physicochemical properties, provided an overview of its synthesis, and contextualized its significance as a process impurity. For researchers and professionals in drug development, a comprehensive understanding of this molecule is essential for maintaining high standards of quality and safety in pharmaceutical manufacturing. Further research into its potential biological activities could reveal additional applications for this and related quinuclidine derivatives.

References

A Guide to Elucidating the Mechanism of Action of Novel Ligands at Muscarinic Receptors: A Case Study Approach with Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

This technical guide outlines the essential experimental framework for characterizing the mechanism of action of novel chemical entities at muscarinic acetylcholine receptors (mAChRs). While diphenyl(quinuclidin-4-yl)methanol is used as a reference compound, this document serves as a comprehensive methodological whitepaper applicable to any new ligand targeting this important class of G protein-coupled receptors (GPCRs). Due to a lack of specific published data on the direct interaction of this compound with muscarinic receptors, this guide will focus on the established protocols and data presentation standards required to fully elucidate a compound's pharmacological profile.

Muscarinic receptors, comprising five subtypes (M1-M5), are integral to a wide array of physiological functions and represent critical targets for therapeutic intervention in various diseases.[1][2][3][4] A thorough understanding of a ligand's interaction with these receptor subtypes is paramount for predicting its therapeutic efficacy and potential side effects.

Characterization of Binding Affinity

The initial step in profiling a novel ligand is to determine its binding affinity for each of the five muscarinic receptor subtypes. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of a compound's ability to interact with the receptor.[1][5]

Experimental Protocol: Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for a specific muscarinic receptor subtype.[1][6]

Materials:

  • Cell membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[6]

  • Radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).[6]

  • Unlabeled test compound (this compound).

  • Assay buffer.

  • Non-specific binding control (e.g., atropine).[6]

  • 96-well filter plates.[7]

  • Scintillation counter.[8]

Procedure:

  • Membrane Preparation: Prepare cell membranes from the appropriate cell line expressing the target muscarinic receptor subtype.[5][8]

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test compound.[8]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound from the unbound radioligand.[5]

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity Profile

The binding affinities (Ki values) of this compound for the five human muscarinic receptor subtypes would be summarized in a table for clear comparison.

Receptor SubtypeKi (nM)
M1Data to be determined
M2Data to be determined
M3Data to be determined
M4Data to be determined
M5Data to be determined

Caption: Hypothetical binding affinities of this compound at human muscarinic receptor subtypes.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes expressing a specific mAChR subtype Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-NMS) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a radioligand competition binding assay.

Functional Activity Characterization

Once binding affinity is established, the next crucial step is to determine the functional activity of the ligand. This involves assessing whether the compound acts as an agonist, antagonist, or allosteric modulator at each receptor subtype.

Gq/11-Coupled Receptor Assays (M1, M3, M5)

The M1, M3, and M5 muscarinic receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and inositol phosphates.[4][10][11][12]

This assay measures changes in intracellular calcium concentration upon receptor activation.[13][14][15]

Materials:

  • Cells expressing the M1, M3, or M5 receptor subtype.[8]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5][8]

  • Assay buffer.[8]

  • Muscarinic agonist (e.g., carbachol).[8]

  • Fluorescence plate reader with injection capabilities.[8]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye.[5][8]

  • Compound Addition: For antagonist testing, pre-incubate the cells with the test compound.

  • Agonist Stimulation: Place the plate in the reader, measure baseline fluorescence, and then inject a known agonist to stimulate the receptor.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time.[8]

  • Data Analysis: For agonists, calculate the EC50 value from the concentration-response curve. For antagonists, determine the IC50 value.[5]

This assay quantifies the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.[16][17][18][19]

Materials:

  • Cells expressing the M1, M3, or M5 receptor subtype.

  • [³H]-myo-inositol for labeling.

  • Lithium chloride (LiCl) to inhibit IP degradation.[5][18]

  • Test compound and known agonist.

  • Ion-exchange chromatography columns or a commercial assay kit.

Procedure:

  • Cell Labeling: Label cells overnight with [³H]-myo-inositol.

  • Pre-incubation: Pre-incubate cells with LiCl.

  • Stimulation: Stimulate the cells with the test compound (for agonist activity) or pre-incubate with the test compound before adding a known agonist (for antagonist activity).[5]

  • Extraction: Lyse the cells and extract the inositol phosphates.

  • Quantification: Separate and quantify the radiolabeled IPs.

  • Data Analysis: Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).[5]

Gi/o-Coupled Receptor Assays (M2, M4)

The M2 and M4 muscarinic receptor subtypes couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4][10][11][12]

This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein activation.[20][21][22][23]

Materials:

  • Cell membranes expressing the M2 or M4 receptor subtype.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound and known agonist.

  • Assay buffer containing Mg²⁺ and Na⁺ ions.[20]

Procedure:

  • Assay Setup: Combine cell membranes, [³⁵S]GTPγS, GDP, and the test compound in a microplate.

  • Incubation: Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Filtration: Separate bound from unbound [³⁵S]GTPγS by rapid filtration.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Determine the EC50 and Emax for agonists.

Data Presentation: Functional Activity Profile

The functional activities of this compound at the five human muscarinic receptor subtypes would be presented in a table.

Receptor SubtypeFunctional AssayMode of ActionPotency (EC50/IC50, nM)Efficacy (% of control agonist)
M1Calcium Mobilizatione.g., AntagonistData to be determinedN/A
M2GTPγS Bindinge.g., AgonistData to be determinedData to be determined
M3Inositol Phosphatee.g., Partial AgonistData to be determinedData to be determined
M4GTPγS Bindinge.g., No activityN/AN/A
M5Calcium Mobilizatione.g., AntagonistData to be determinedN/A

Caption: Hypothetical functional activity profile of this compound at human muscarinic receptor subtypes.

Signaling Pathway Diagrams

Visual representations of the signaling pathways are essential for understanding the mechanism of action.

Gq/11 Signaling Pathway (M1, M3, M5)

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor M1, M3, or M5 Receptor Gq11 Gq/11 Protein Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response Ligand Agonist Ligand->Receptor Binds G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor M2 or M4 Receptor Gio Gi/o Protein Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Ligand Agonist Ligand->Receptor Binds

References

The Crucial Role of Diphenyl(quinuclidin-4-yl)methanol in the Synthesis of Umeclidinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Umeclidinium Bromide, a long-acting muscarinic antagonist pivotal in the management of chronic obstructive pulmonary disease (COPD). A focal point of this guide is the indispensable role of the key intermediate, Diphenyl(quinuclidin-4-yl)methanol. We will delve into the synthetic pathways, experimental protocols, and quantitative data that underscore the significance of this intermediate in the production of Umeclidinium Bromide.

Introduction: Umeclidinium Bromide and the Significance of its Synthesis

Umeclidinium Bromide is a vital therapeutic agent for patients with COPD, offering significant relief through its bronchodilatory effects. The efficiency and purity of its synthesis are of paramount importance in ensuring the safety and efficacy of the final pharmaceutical product. The synthesis of Umeclidinium Bromide is a multi-step process, with this compound emerging as a critical precursor. The final step of the synthesis involves the quaternization of the nitrogen atom of the quinuclidine ring in this compound with a suitable bromoethane derivative.

The Synthesis Pathway: From Precursors to Umeclidinium Bromide

The synthesis of Umeclidinium Bromide from this compound is a well-documented process, primarily detailed in various patents. The general synthetic route involves the reaction of this compound with 2-(benzyloxy)bromoethane. This reaction leads to the formation of the quaternary ammonium salt, Umeclidinium Bromide.

Below is a diagram illustrating the core synthetic step:

Synthesis_Pathway This compound This compound reagents + This compound->reagents 2-(benzyloxy)bromoethane 2-(benzyloxy)bromoethane 2-(benzyloxy)bromoethane->reagents Umeclidinium_Bromide Umeclidinium Bromide reagents->Umeclidinium_Bromide Acetonitrile Room Temperature

Core synthesis of Umeclidinium Bromide.

This final step is crucial for imparting the desired pharmacological activity to the molecule. The efficiency of this reaction directly impacts the overall yield and purity of the final Active Pharmaceutical Ingredient (API).

Quantitative Data Analysis

The yield and purity of the synthesized Umeclidinium Bromide are critical parameters in drug manufacturing. Below is a summary of quantitative data from various sources, highlighting the efficiency of the synthesis from this compound.

ReferenceReactantsSolventReaction ConditionsYield (%)Purity (%)
CN108558860B[1]This compound, 2-benzyloxybromoethaneAcetonitrileRoom temperature, 6 hours80.9Not Specified
US11028082B2[2][1,1'-biphenyl]-3-yl(phenyl)(quinuclidin-4-yl)methanol, ((2-bromoethoxy)methyl)benzeneAcetoneReflux, 11 hours8090 (chromatographic)
US11028082B2[2][1,1'-biphenyl]-4-yl(phenyl)(quinuclidin-4-yl)methanol, ((2-bromoethoxy)methyl)benzeneAcetoneReflux, 11 hours8793 (chromatographic)
US11028082B2[2][1,1'-biphenyl]-2-yl(phenyl)(quinuclidin-4-yl)methanol, ((2-bromoethoxy)methyl)benzeneAcetoneReflux, 11 hours3298.35 (chromatographic)

Detailed Experimental Protocols

For reproducibility and process optimization, detailed experimental protocols are essential. The following sections provide a consolidated methodology based on publicly available data for the synthesis of Umeclidinium Bromide from its key intermediate.

Synthesis of this compound

The synthesis of the key intermediate, this compound, is a critical preliminary step. One common method involves the reaction of a quinuclidine derivative with a phenyl organometallic reagent.

Experimental Workflow for this compound Synthesis:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Dissolve_Ester Dissolve ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate in an aprotic solvent (e.g., THF) Start->Dissolve_Ester Cool_Solution Cool the solution to 0-5°C Dissolve_Ester->Cool_Solution Add_Grignard Slowly add the Grignard reagent to the ester solution Cool_Solution->Add_Grignard Prepare_Grignard Prepare Phenylmagnesium chloride or Phenyllithium Prepare_Grignard->Add_Grignard Stir_Mixture Stir at 0-5°C for a specified time (e.g., 1 hour) Add_Grignard->Stir_Mixture Quench_Reaction Quench the reaction with saturated ammonium chloride solution Stir_Mixture->Quench_Reaction Extract_Product Extract with an organic solvent (e.g., ethyl acetate) Quench_Reaction->Extract_Product Wash_Organic Wash the organic layer Extract_Product->Wash_Organic Dry_and_Concentrate Dry over sodium sulfate and concentrate Wash_Organic->Dry_and_Concentrate Crystallize_Product Crystallize the crude product Dry_and_Concentrate->Crystallize_Product End End Crystallize_Product->End

Synthesis of the key intermediate.
Synthesis of Umeclidinium Bromide from this compound

This final step is a quaternization reaction.

Protocol based on CN108558860B[1]:

  • Reactant Charging: To a suitable reaction vessel, add this compound (50.5g, 0.172 mol) and 500 ml of acetonitrile.

  • Reagent Addition: Add 2-benzyloxybromoethane (37.0g, 0.172 mol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the crude product from an isopropanol/water (1:3) mixture to yield Umeclidinium Bromide.

Alternative and Greener Synthetic Approaches

Research into more sustainable and efficient synthetic routes is ongoing. One notable development is the use of water as a solvent in the final step of Umeclidinium Bromide synthesis. This approach not only reduces the reliance on toxic organic solvents like acetonitrile and chloroform but also allows for the precipitation of the highly pure API directly from the reaction medium, leading to an improved overall yield.[3] Such "green chemistry" approaches are becoming increasingly important in pharmaceutical manufacturing.

Conclusion

This compound is a cornerstone in the synthesis of Umeclidinium Bromide. The efficiency of its conversion to the final API is a critical determinant of the overall process viability. The methodologies outlined in this guide, derived from patent literature and scientific publications, provide a comprehensive overview for researchers and professionals in the field of drug development. Future advancements in this area will likely focus on the development of even more efficient, cost-effective, and environmentally benign synthetic strategies.

References

An In-Depth Technical Guide to Diphenyl(quinuclidin-4-yl)methanol: A Key Intermediate in Muscarinic Receptor Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl(quinuclidin-4-yl)methanol is a crucial chemical intermediate, primarily recognized for its role in the synthesis of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) used in the treatment of chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. While direct pharmacological data on this intermediate is not extensively available in public literature, its significance is intrinsically linked to the therapeutic importance of umeclidinium bromide. This document details the synthetic pathways leading to this compound, outlines experimental protocols, and situates the compound within the broader context of muscarinic receptor antagonist drug discovery.

Introduction: The Significance of Muscarinic Antagonists and the Role of Key Intermediates

Muscarinic acetylcholine receptors (mAChRs) are a subtype of G protein-coupled receptors that are integral to the parasympathetic nervous system, modulating a wide array of physiological functions.[1][2] The development of antagonists for these receptors has been a cornerstone of therapeutics for various conditions, including respiratory diseases, overactive bladder, and certain neurological disorders.[3][4] In the realm of respiratory medicine, LAMAs are a first-line treatment for COPD, providing bronchodilation and improving lung function.[5]

The synthesis of complex pharmaceutical molecules like umeclidinium bromide often involves a multi-step process, with each intermediate playing a critical role in achieving the final active pharmaceutical ingredient (API). This compound emerges as a pivotal intermediate in this context. Its chemical structure, featuring a quinuclidine core and diphenylmethanol moiety, is a key building block for constructing the pharmacophore responsible for potent and long-lasting muscarinic antagonism.

Discovery and History

The history of this compound is intrinsically tied to the development of umeclidinium bromide by GlaxoSmithKline. While the compound itself is not the subject of extensive independent research, its importance is highlighted in numerous patents detailing the synthesis of umeclidinium bromide. The discovery and optimization of synthetic routes to umeclidinium bromide invariably involved the preparation and purification of this compound.

The development of quinuclidine-based muscarinic antagonists has been an area of active research for decades, with early compounds like 3-quinuclidinyl benzilate being extensively studied.[6] The evolution of this class of compounds has focused on improving selectivity for the M3 muscarinic receptor, which is predominantly responsible for bronchoconstriction, and optimizing pharmacokinetic properties to allow for once-daily dosing. The synthesis of this compound represents a key step in the modern synthetic strategies aimed at achieving these goals.

Synthesis of this compound

The primary route for the synthesis of this compound, as described in various patents, involves the reaction of a quinuclidine-4-carboxylic acid ester with an excess of a phenyl organometallic reagent, typically phenyllithium or a phenyl Grignard reagent.

General Synthetic Pathway

The synthesis can be conceptually broken down into the following key transformations:

G cluster_0 Step 1: Formation of Quinuclidine Ring cluster_1 Step 2: Grignard/Organolithium Reaction A Ethyl isonipecotate C Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate A->C Alkylation B 1-bromo-2-chloroethane B->C D Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate C->D Intramolecular Cyclization E Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate G This compound E->G Nucleophilic Acyl Addition F Phenyllithium (excess) F->G

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a composite representation based on procedures outlined in the patent literature (e.g., US10759801B2).

Step 1: Synthesis of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate

  • Reaction Setup: To a solution of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran), lithium diisopropylamide (LDA) is added dropwise at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction mixture is stirred at low temperature for a specified period to facilitate the intramolecular cyclization.

  • Work-up and Isolation: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution) and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate may be purified by column chromatography or used directly in the next step if of sufficient purity.

Step 2: Synthesis of this compound

  • Reaction Setup: A solution of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) is cooled to a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere.

  • Addition of Phenyl Organometallic Reagent: An excess of phenyllithium solution (typically 2.5 to 3.0 equivalents) is added dropwise to the cooled solution, maintaining the low temperature.

  • Reaction Conditions: The reaction mixture is stirred at the low temperature for a period and then allowed to gradually warm to room temperature.

  • Work-up and Isolation: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the final product as a solid.

Pharmacological Context: Muscarinic Receptor Antagonism

While specific pharmacological data for this compound is scarce in the public domain, its chemical structure suggests potential muscarinic receptor antagonist activity. The quinuclidine moiety is a well-established scaffold for muscarinic antagonists, and the diphenylmethanol group is also present in other anticholinergic compounds. However, as a synthetic intermediate, it has not been extensively profiled for its own biological activity.

The ultimate pharmacological relevance of this compound lies in its conversion to umeclidinium bromide. Umeclidinium bromide is a potent and long-acting antagonist of muscarinic receptors, with a preference for the M3 subtype.

Mechanism of Action of Umeclidinium Bromide

The therapeutic effect of umeclidinium bromide in COPD is mediated through its antagonism of M3 receptors on airway smooth muscle.

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Airway Smooth Muscle Cell A Acetylcholine (ACh) Release B M3 Muscarinic Receptor A->B Binds to C Gq/11 Protein Activation B->C D Phospholipase C Activation C->D E IP3 and DAG Production D->E F Increased Intracellular Ca2+ E->F G Bronchoconstriction F->G H Umeclidinium Bromide H->B Blocks I Bronchodilation H->I Leads to

Caption: Signaling pathway of M3 receptor-mediated bronchoconstriction and its inhibition by umeclidinium bromide.

Quantitative Data

As this compound is primarily documented as a synthetic intermediate, there is a lack of publicly available quantitative pharmacological data such as receptor binding affinities (Ki), and functional inhibition constants (IC50) for this specific molecule. The focus of quantitative data in the relevant literature is on the final product, umeclidinium bromide.

For context, a summary of the reported muscarinic receptor binding affinities for umeclidinium is provided below.

Receptor SubtypeBinding Affinity (pKi) for Umeclidinium
M19.0
M29.1
M39.4
M49.0
M58.9

Note: Data is illustrative and compiled from various pharmacological studies of umeclidinium.

Conclusion

This compound is a compound of significant interest not for its own direct therapeutic applications, but as an indispensable precursor in the synthesis of the important respiratory medicine, umeclidinium bromide. Its discovery and the refinement of its synthesis are integral to the efficient and large-scale production of this life-improving medication. This technical guide has provided a detailed overview of the synthesis of this compound, placing it within the broader historical and pharmacological context of muscarinic receptor antagonists. Future research in this area will likely continue to focus on optimizing the synthetic route to this key intermediate to further improve the efficiency and sustainability of umeclidinium bromide manufacturing.

References

Diphenyl(quinuclidin-4-yl)methanol: A Core Scaffold for Potent Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diphenyl(quinuclidin-4-yl)methanol is a key chemical intermediate and a foundational scaffold in the development of potent and selective muscarinic acetylcholine receptor (mAChR) antagonists. Its rigid quinuclidine core and diphenylmethanol moiety provide a valuable framework for designing ligands with high affinity for the five muscarinic receptor subtypes (M1-M5). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological significance of this compound as a precursor to clinically relevant muscarinic antagonists, with a particular focus on the long-acting muscarinic antagonist (LAMA), umeclidinium bromide. This document details experimental protocols for its synthesis and characterization, presents quantitative pharmacological data, and illustrates the associated muscarinic receptor signaling pathways.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating a wide array of physiological functions, including smooth muscle contraction, heart rate, and glandular secretions. The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the body and represent important therapeutic targets for a variety of diseases, such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.

The development of subtype-selective muscarinic antagonists is a key objective in drug discovery to maximize therapeutic efficacy while minimizing off-target side effects. The quinuclidine ring system, a bicyclic amine, has proven to be a privileged scaffold for potent muscarinic antagonists. This compound, with its CAS number 461648-39-5 and molecular formula C₂₀H₂₃NO, serves as a pivotal precursor in the synthesis of these antagonists.[1][2] Its structure provides a rigid framework that can be chemically modified to optimize binding affinity and selectivity for the different muscarinic receptor subtypes. One of the most prominent drugs derived from this precursor is umeclidinium bromide, a LAMA used in the management of COPD.[3][4][5]

This guide will delve into the technical aspects of this compound, from its synthesis to its role in the generation of high-affinity muscarinic antagonists.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a multi-step process that has been well-documented in the patent literature. The following section outlines a typical synthetic route.

Experimental Protocol: Synthesis of this compound

A common synthetic pathway to this compound involves the following key transformations:

  • Step 1: N-alkylation of a piperidine derivative. The synthesis often commences with the reaction of a 4-substituted piperidine, such as ethyl isonipecotate, with a bifunctional electrophile like 1-bromo-2-chloroethane. This step introduces a side chain that is crucial for the subsequent cyclization to form the quinuclidine ring.

  • Step 2: Intramolecular cyclization. The N-alkylated piperidine derivative undergoes an intramolecular cyclization reaction, typically mediated by a strong base such as lithium diisopropylamide (LDA), to construct the characteristic bicyclic quinuclidine core.

  • Step 3: Grignard reaction. The resulting quinuclidine ester is then treated with a Grignard reagent, such as phenylmagnesium bromide, or an organolithium reagent like phenyllithium. This reaction converts the ester functionality into a tertiary alcohol, yielding this compound.

Experimental Protocol: Synthesis of Umeclidinium Bromide from this compound

Umeclidinium bromide is synthesized from this compound through a quaternization reaction.

  • Reaction: this compound is reacted with benzyl 2-bromoethyl ether in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and chloroform.

  • Conditions: The reaction mixture is typically heated at an elevated temperature (e.g., 60°C) for several hours to facilitate the quaternization of the quinuclidine nitrogen.

  • Work-up and Purification: After the reaction is complete, the product, umeclidinium bromide, often precipitates from the reaction mixture upon cooling. The crude product can be further purified by recrystallization to yield the final, highly pure active pharmaceutical ingredient.

Pharmacological Profile of this compound Derivatives

The pharmacological activity of muscarinic antagonists derived from this compound is primarily determined by their binding affinity and selectivity for the five muscarinic receptor subtypes.

Muscarinic Receptor Binding Affinity

The binding affinities of these compounds are typically determined using radioligand binding assays. Umeclidinium bromide, a prominent example, exhibits high affinity for all five human muscarinic receptor subtypes.[4][5] The inhibitory constants (Ki) for umeclidinium bromide are summarized in the table below.

Muscarinic Receptor SubtypeInhibitory Constant (Ki) (nM)
M10.05 - 0.16
M20.05 - 0.16
M30.062
M40.05 - 0.16
M50.05 - 0.16

Table 1: Binding Affinities (Ki) of Umeclidinium Bromide for Human Muscarinic Receptor Subtypes.[3][4][6]

Other quinuclidine-based antagonists also exhibit high affinity for muscarinic receptors. For instance, the lead analog (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate shows high affinity across all M1-M5 subtypes, with Ki values of 2.0, 13, 2.6, 2.2, and 1.8 nM for M1, M2, M3, M4, and M5 receptors, respectively.[7][8]

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinuclidine-based muscarinic antagonists is a critical aspect of their design and optimization. Key structural features that influence their pharmacological profile include:

  • The Quinuclidine Core: The rigid bicyclic structure of the quinuclidine moiety is essential for high-affinity binding to the muscarinic receptor.

  • The Ester or Ether Linkage: The nature of the linker between the quinuclidine core and the diphenylmethyl group can influence both affinity and selectivity.

  • Substituents on the Phenyl Rings: Modifications to the phenyl rings of the diphenylmethyl group can modulate receptor subtype selectivity and pharmacokinetic properties.

  • The Quaternary Ammonium Group: In compounds like umeclidinium bromide, the permanent positive charge on the nitrogen atom enhances binding affinity but can limit blood-brain barrier penetration.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects by coupling to different G-proteins, leading to the activation of distinct intracellular signaling cascades.

Gq-Coupled Signaling Pathway (M1, M3, M5 Receptors)

The M1, M3, and M5 muscarinic receptor subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway ACh Acetylcholine mAChR M1/M3/M5 Receptor ACh->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Gq-coupled muscarinic receptor signaling pathway.
Gi-Coupled Signaling Pathway (M2, M4 Receptors)

The M2 and M4 muscarinic receptor subtypes couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Gi_Signaling_Pathway ACh Acetylcholine mAChR M2/M4 Receptor ACh->mAChR Binds to Gi Gi Protein mAChR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response Leads to

Gi-coupled muscarinic receptor signaling pathway.

Experimental Workflow

The development of muscarinic antagonists from this compound follows a structured experimental workflow, from chemical synthesis to pharmacological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_pharma Pharmacological Characterization start Starting Materials (e.g., 4-substituted piperidine) synth_precursor Synthesis of This compound start->synth_precursor synth_antagonist Synthesis of Muscarinic Antagonist (e.g., Umeclidinium Bromide) synth_precursor->synth_antagonist purification Purification and Structural Characterization (NMR, MS, etc.) synth_antagonist->purification binding_assay Radioligand Binding Assay (Determine Ki for M1-M5) purification->binding_assay functional_assay Functional Assays (e.g., Calcium Mobilization) binding_assay->functional_assay selectivity Determine Receptor Subtype Selectivity functional_assay->selectivity

Experimental workflow for the development of muscarinic antagonists.

Conclusion

This compound is a cornerstone in the synthesis of a significant class of muscarinic receptor antagonists. Its versatile chemical nature allows for the generation of a diverse range of derivatives with tailored pharmacological profiles. The successful development of umeclidinium bromide for the treatment of COPD underscores the therapeutic potential of compounds derived from this precursor. Future research in this area will likely focus on the design of even more subtype-selective antagonists with optimized pharmacokinetic and pharmacodynamic properties, further expanding the therapeutic applications of this important class of molecules. This guide has provided a detailed overview of the synthesis, pharmacology, and experimental methodologies associated with this compound and its derivatives, serving as a valuable resource for researchers in the field of drug discovery and development.

References

The Evolving Landscape of Muscarinic Receptor Antagonists: A Technical Guide to Diphenyl(quinuclidin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl(quinuclidin-4-yl)methanol and its derivatives represent a pivotal chemical scaffold in modern respiratory medicine. This technical guide provides an in-depth analysis of their primary therapeutic application as long-acting muscarinic antagonists (LAMAs) for the management of Chronic Obstructive Pulmonary Disease (COPD). We will explore the mechanism of action, delving into the intricacies of muscarinic receptor signaling, and present key structure-activity relationship (SAR) data. Furthermore, this guide offers detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside visualizations of critical pathways and workflows to facilitate a comprehensive understanding for researchers in the field of drug discovery and development.

Introduction: The Therapeutic Rationale for Muscarinic Antagonism in COPD

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. A key pathophysiological feature of COPD is increased cholinergic tone in the airways, which leads to bronchoconstriction. Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, mediates its effects through muscarinic acetylcholine receptors (mAChRs).[1][2] Of the five subtypes (M1-M5), the M3 receptor, predominantly expressed on airway smooth muscle, is the primary mediator of bronchoconstriction.[1][3]

This compound serves as a crucial synthetic intermediate for potent muscarinic antagonists, most notably Umeclidinium Bromide, an approved LAMA for the treatment of COPD.[4] Derivatives of this scaffold are designed to be potent and selective antagonists of the M3 receptor, leading to prolonged bronchodilation and symptomatic relief for patients.[1][5] The quinuclidine core is a stable and rigid bicyclic amine that provides a key anchoring point for interaction with the muscarinic receptor.

Mechanism of Action: Modulating Muscarinic Receptor Signaling

The therapeutic effect of this compound derivatives stems from their ability to competitively block the binding of acetylcholine to muscarinic receptors. This antagonism prevents the activation of downstream signaling cascades that lead to smooth muscle contraction.

Muscarinic Receptor Subtypes and their Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that couple to different G-proteins to initiate intracellular signaling.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately results in the contraction of airway smooth muscle.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening potassium channels, which leads to hyperpolarization and reduced excitability of the cell. In the airways, presynaptic M2 autoreceptors inhibit further acetylcholine release.

Below are Graphviz diagrams illustrating these signaling pathways.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq11 Gq/11 M3R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release IP3R->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: M3 Muscarinic Receptor Signaling Pathway.

M2_Signaling_Pathway cluster_membrane Cell Membrane ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Gio Gi/o M2R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Caption: M2 Muscarinic Receptor Signaling Pathway.

Quantitative Data and Structure-Activity Relationships (SAR)

The potency and selectivity of this compound derivatives are highly dependent on their chemical structure. The following table summarizes the binding affinities (pKi) of representative quinuclidinyl muscarinic antagonists for the human M1-M5 receptor subtypes. High pKi values indicate high binding affinity.

CompoundR GroupM1 pKiM2 pKiM3 pKiM5 pKiM3 vs M2 Selectivity
Atropine-8.368.048.288.221.7
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate4-F-phenethyl8.707.898.598.745.1
(±)-Quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)carbamate4-MeO-phenethyl8.007.228.458.1217.0
(RR)-3-Quinuclidinyl-4-iodobenzilate4-I-benzyl8.28-7.79--
(SS)-3-Quinuclidinyl-4-iodobenzilate4-I-benzyl7.08-7.32--

Data compiled from multiple sources for illustrative purposes.[6][7][8]

Key SAR Observations:

  • The Quinuclidine Core: This rigid bicyclic amine is essential for high-affinity binding to the muscarinic receptor.

  • Ester/Carbamate Linkage: The nature of the linker between the quinuclidinol and the diphenylmethanol moiety influences potency and metabolic stability.

  • Substituents on the Phenyl Rings: Substitution on the phenyl rings can modulate receptor subtype selectivity. For example, the 4-methoxyphenethyl group in the carbamate series shows increased selectivity for M3 over M2 receptors.[8]

  • Stereochemistry: The stereochemistry at the 3-position of the quinuclidinol is critical for high-affinity binding, with the (R)-enantiomer generally being more potent.[9]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route involves the Grignard reaction of a quinuclidin-4-one with a phenylmagnesium halide, followed by reaction with a second equivalent of the Grignard reagent or another organometallic reagent like phenyllithium. The resulting tertiary alcohol can then be further modified, for example, by quaternization of the quinuclidine nitrogen to produce the final active pharmaceutical ingredient.

Example Protocol:

  • Preparation of Phenylmagnesium Bromide: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and anhydrous diethyl ether. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with 4-Quinuclidinone: Cool the Grignard reagent to 0 °C and add a solution of 4-quinuclidinone hydrochloride in an appropriate solvent dropwise.

  • Second Addition of Organometallic Reagent: To the intermediate, add a solution of phenyllithium in cyclohexane/ether dropwise at 0 °C.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

  • Quaternization (for Umeclidinium synthesis): Dissolve the this compound derivative in a suitable solvent (e.g., acetone) and add the appropriate alkylating agent (e.g., 2-(benzyloxy)ethyl bromide). Reflux the mixture, then cool to room temperature to allow for precipitation of the quaternary ammonium salt. Filter and wash the solid to obtain the final product.

In Vitro Muscarinic Receptor Binding Assay

This protocol determines the affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

  • Membrane Preparation: Use cell membranes from a stable cell line (e.g., CHO or HEK cells) expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Use a high-affinity radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): Radioligand and cell membranes.

    • Non-specific Binding (NSB): Radioligand, cell membranes, and a high concentration of a non-labeled antagonist (e.g., atropine) to saturate the receptors.

    • Competition: Radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting NSB from TB. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10][11]

In Vivo Bronchodilator Activity Assessment

This protocol evaluates the ability of a test compound to protect against bronchoconstriction in an animal model.

  • Animal Model: Use an appropriate animal model of airway hyperresponsiveness, such as ovalbumin-sensitized guinea pigs or mice.

  • Sensitization: Sensitize the animals to ovalbumin to induce an allergic asthmatic phenotype.

  • Drug Administration: Administer the test compound to the animals, typically via inhalation or intratracheal instillation.

  • Bronchoconstrictor Challenge: After a predetermined time, challenge the animals with an aerosolized bronchoconstrictor, such as methacholine or histamine.

  • Measurement of Airway Function: Measure airway resistance and dynamic compliance using techniques such as whole-body plethysmography or the forced oscillation technique.

  • Data Analysis: Compare the changes in airway function in the drug-treated group to a vehicle-treated control group to determine the bronchoprotective effect of the compound.[12][13][14]

Drug Discovery and Development Workflow

The development of a novel LAMA from the this compound scaffold follows a structured workflow from initial discovery to preclinical evaluation.

LAMA_Discovery_Workflow cluster_Discovery Discovery Phase cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Preclinical Preclinical Development Lead_ID Lead Identification (e.g., HTS, Fragment Screening) Scaffold_Hop Scaffold Hopping & Library Design (this compound scaffold) Lead_ID->Scaffold_Hop Synthesis Synthesis of Derivative Library Scaffold_Hop->Synthesis Binding_Assay Muscarinic Receptor Binding Assays (M1-M5) (Determine pKi & Selectivity) Synthesis->Binding_Assay SAR Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR Functional_Assay Functional Assays (e.g., Calcium Mobilization) (Determine IC50) Functional_Assay->SAR ADME In Vitro ADME (Metabolic Stability, Permeability) ADME->SAR SAR->Synthesis Iterative Optimization PK_Studies Pharmacokinetic (PK) Studies in Rodents SAR->PK_Studies Bronchodilation Bronchodilation Models (e.g., Methacholine Challenge) PK_Studies->Bronchodilation Tox Preliminary Toxicology Studies Bronchodilation->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: LAMA Drug Discovery and Development Workflow.

Conclusion

This compound and its derivatives are a cornerstone in the development of potent and selective muscarinic receptor antagonists. Their established role as key intermediates in the synthesis of clinically successful LAMAs like Umeclidinium Bromide highlights their therapeutic significance in the management of COPD. A thorough understanding of their mechanism of action, structure-activity relationships, and the application of robust experimental protocols are essential for the continued innovation of novel respiratory therapeutics. This guide provides a foundational resource for researchers aiming to contribute to this important field of medicine.

References

Diphenyl(quinuclidin-4-yl)methanol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by a supplier. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place.

Diphenyl(quinuclidin-4-yl)methanol is a chemical compound often utilized as a pharmaceutical intermediate and is identified as an impurity in the manufacturing of Umeclidinium Bromide.[1] Its chemical structure, featuring a diphenylmethanol group attached to a quinuclidine ring, suggests potential biological activity and necessitates careful handling. This guide provides a consolidated overview of its known properties, safety considerations, and recommended experimental procedures based on available data and information from structurally related compounds.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compound[2]
CAS Number 461648-39-5[3]
Molecular Formula C₂₀H₂₃NO[2]
Molecular Weight 293.40 g/mol [2]
Appearance Off-white solid[4]
Solubility Soluble in DMSO[4]
Storage Temperature 2-8°C[4]
Computed XLogP3 3.3[3]
Computed Hydrogen Bond Donor Count 1[3]
Computed Hydrogen Bond Acceptor Count 2[3]
Computed Rotatable Bond Count 3[3]
Reference Melting Point (Diphenylmethanol) 65-68 °C[5]
Reference Boiling Point (Diphenylmethanol) 297-298 °C[5]

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a GHS classification of "H302: Harmful if swallowed" has been reported.[3] For the structurally similar compound, α,α-Diphenyl-3-quinuclidinemethanol hydrochloride, the following acute toxicity data is available and should be considered as a preliminary guide.

Acute Toxicity Data (for α,α-Diphenyl-3-quinuclidinemethanol hydrochloride)
Oral LD₅₀ (rat) 440 mg/kg
Oral LD₅₀ (mouse) 370 mg/kg
Intravenous LD₅₀ (mouse) 62 mg/kg

2.1. Personal Protective Equipment (PPE) and Engineering Controls

Due to the potential for irritation and toxicity, the following personal protective equipment and engineering controls are recommended when handling this compound:

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[6]

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes. Avoid exposed skin.[6]

2.2. First Aid Measures

In case of exposure, the following first aid procedures are recommended:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

2.3. Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous Combustion Products: Burning may produce carbon oxides.[6]

  • Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

2.4. Accidental Release Measures

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.[6]

  • Environmental Precautions: Prevent the substance from entering drains and waterways.[6]

  • Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]

Experimental Protocols

Detailed, validated experimental protocols for this compound are not widely published. The following sections provide representative methodologies based on general organic chemistry principles and procedures for structurally similar compounds.

3.1. Synthesis via Grignard Reaction

A plausible synthetic route to this compound involves the Grignard reaction of a phenylmagnesium halide with a suitable quinuclidinone precursor.[8]

Synthesis_Workflow Quinuclidinone Quinuclidin-4-one Reaction Grignard Reaction (Anhydrous Ether) Quinuclidinone->Reaction Grignard Phenylmagnesium Bromide Grignard->Reaction Workup Acidic Work-up Reaction->Workup Product This compound Workup->Product

General workflow for the synthesis of this compound.

Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a small crystal of iodine to anhydrous diethyl ether. Slowly add bromobenzene to initiate the formation of phenylmagnesium bromide.[9]

  • Reaction with Quinuclidinone: Dissolve quinuclidin-4-one in anhydrous diethyl ether and add it dropwise to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C).

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

3.2. Purification by Recrystallization

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Crystals Filter->Dry Pure Pure Product Dry->Pure

A standard recrystallization workflow for purification.

Methodology:

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) to find a solvent in which the compound is soluble when hot and insoluble when cold.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

3.3. Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. While specific spectral data for this compound is not publicly available, related structures show characteristic signals for the aromatic protons of the diphenyl groups and the aliphatic protons of the quinuclidine ring system.[10]

  • High-Performance Liquid Chromatography (HPLC): Purity can be assessed by reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile or methanol, with UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to confirm the molecular weight of the compound.

Biological Activity and Mechanism of Action

There is a lack of specific studies on the biological activity and mechanism of action of this compound itself. However, the quinuclidine moiety is a well-known pharmacophore present in many biologically active compounds, including ligands for muscarinic acetylcholine receptors (mAChRs).[11][12][13]

Potential_Biological_Activity Compound This compound Structure Quinuclidine Moiety Compound->Structure contains Hypothesis Potential Muscarinic Receptor Ligand Structure->Hypothesis suggests Research Further Research Needed: - Binding Assays - Functional Assays Hypothesis->Research requires

Logical relationship for hypothesizing biological activity.

Given its structural similarity to known mAChR ligands, it is plausible that this compound may exhibit some affinity for these receptors. Further research, including competitive binding assays and functional studies, would be necessary to elucidate any potential pharmacological activity and the corresponding signaling pathways.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its potential toxicity. While comprehensive data is limited, information from structurally related compounds provides a basis for safe handling procedures and experimental design. Researchers working with this compound should exercise caution, use appropriate personal protective equipment, and conduct thorough analytical characterization to ensure the identity and purity of the material. Further investigation into its biological activity may reveal interesting pharmacological properties.

References

Methodological & Application

Synthesis of Diphenyl(quinuclidin-4-yl)methanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of Diphenyl(quinuclidin-4-yl)methanol, a key intermediate in the development of various pharmaceutical compounds, including the long-acting muscarinic antagonist, Umeclidinium Bromide. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology based on established chemical principles.

Introduction

This compound is a tertiary alcohol featuring a bicyclic quinuclidine core and two phenyl substituents. Its synthesis is a critical step in the production of several active pharmaceutical ingredients (APIs). The protocol outlined below describes a two-stage process: the preparation of the key precursor, 4-quinuclidinone, followed by a Grignard reaction to yield the final product.

Synthesis Pathway Overview

The synthesis proceeds in two main steps:

  • Synthesis of 4-Quinuclidinone: This intermediate is prepared via a Dieckmann condensation of a suitably substituted piperidine derivative, followed by hydrolysis and decarboxylation.

  • Grignard Reaction: The prepared 4-quinuclidinone is then reacted with a phenylmagnesium halide (Grignard reagent) to form the desired this compound.

Synthesis_Pathway cluster_0 Step 1: 4-Quinuclidinone Synthesis cluster_1 Step 2: Grignard Reaction Piperidine_Derivative N-Substituted 4-Carbethoxypiperidine Dieckmann_Intermediate Bicyclic β-Ketoester Piperidine_Derivative->Dieckmann_Intermediate Dieckmann Condensation 4_Quinuclidinone 4-Quinuclidinone Dieckmann_Intermediate->4_Quinuclidinone Hydrolysis & Decarboxylation Final_Product This compound 4_Quinuclidinone->Final_Product Phenyl_Grignard Phenylmagnesium Bromide Phenyl_Grignard->Final_Product Grignard Reaction

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Quinuclidinone

The synthesis of 4-quinuclidinone can be adapted from the established procedures for the synthesis of its isomer, 3-quinuclidinone, which involves a Dieckmann condensation. The general procedure involves the intramolecular cyclization of a diester of a piperidine derivative.

Materials:

  • Diethyl 1-acetylpiperidine-4,4-dicarboxylate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Sodium hydroxide

Procedure:

  • Dieckmann Condensation: A solution of diethyl 1-acetylpiperidine-4,4-dicarboxylate in anhydrous toluene is added dropwise to a suspension of sodium ethoxide in toluene at reflux. The reaction mixture is heated under reflux for several hours until the condensation is complete (monitored by TLC).

  • Work-up: After cooling, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is acidified with concentrated hydrochloric acid.

  • Hydrolysis and Decarboxylation: The acidic aqueous solution is then heated to reflux for an extended period to effect hydrolysis of the ester and subsequent decarboxylation to yield 4-quinuclidinone hydrochloride.

  • Isolation: The solution is cooled and made basic with sodium hydroxide. The free base, 4-quinuclidinone, is then extracted with a suitable organic solvent (e.g., chloroform or dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-quinuclidinone, which can be purified by distillation or crystallization.

Part 2: Synthesis of this compound

This step involves the addition of a phenyl group to the carbonyl carbon of 4-quinuclidinone using a Grignard reagent.

Materials:

  • 4-Quinuclidinone

  • Bromobenzene

  • Magnesium turnings, dry

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • All glassware must be rigorously dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere.

    • Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • A small crystal of iodine is added to activate the magnesium surface.

    • A solution of bromobenzene in anhydrous diethyl ether or THF is prepared. A small portion of this solution is added to the magnesium. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether.

    • The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • The prepared phenylmagnesium bromide solution is cooled in an ice bath.

    • A solution of 4-quinuclidinone in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard reagent with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

ParameterValueReference
Product Name This compound-
CAS Number 461648-39-5[1]
Molecular Formula C₂₀H₂₃NO[1]
Molecular Weight 293.40 g/mol [1]
Appearance White to off-white solidGeneral observation
Purity >98% (typical after purification)Supplier data

Table 1: Physicochemical Properties of this compound.

Reaction StepStarting MaterialReagentsProductTypical Yield
4-Quinuclidinone Synthesis Diethyl 1-acetylpiperidine-4,4-dicarboxylate1. NaOEt, Toluene2. HCl, H₂O, heat3. NaOH4-Quinuclidinone60-70%
Grignard Reaction 4-QuinuclidinonePhenylmagnesium bromide, Ether/THFThis compound60-80%

Table 2: Summary of Reaction Yields.

AnalysisData
¹H NMR Expected signals include aromatic protons (multiplet, ~7.2-7.5 ppm), protons of the quinuclidine core (complex multiplets), and a singlet for the hydroxyl proton. The specific shifts for the quinuclidine protons would require detailed spectral analysis.
¹³C NMR Expected signals include aromatic carbons (~125-145 ppm), the carbon bearing the hydroxyl and phenyl groups (~75-85 ppm), and aliphatic carbons of the quinuclidine ring.
Mass Spec. Expected [M+H]⁺ at m/z 294.4.

Table 3: Expected Spectroscopic Data for this compound. Note: Actual spectroscopic data should be acquired and interpreted for confirmation.

Experimental Workflow Diagram

Experimental_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_main_reaction Grignard Reaction cluster_workup Work-up & Purification G1 Dry Glassware & Assemble G2 Add Mg Turnings & Iodine G1->G2 G3 Prepare Bromobenzene Solution G2->G3 G4 Initiate Reaction G3->G4 G5 Add Bromobenzene Dropwise G4->G5 G6 Reflux to Completion G5->G6 R1 Cool Grignard Reagent G6->R1 R2 Prepare 4-Quinuclidinone Solution R3 Add 4-Quinuclidinone Dropwise R1->R3 R2->R3 R4 Stir at Room Temperature R3->R4 W1 Quench with NH4Cl (aq) R4->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Wash with Brine W2->W3 W4 Dry over Na2SO4 W3->W4 W5 Concentrate in vacuo W4->W5 W6 Purify (Recrystallization/Chromatography) W5->W6 Final Product Final Product W6->Final Product

Figure 2: Detailed experimental workflow for the Grignard reaction step.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of this compound. By following these methodologies, researchers can reliably produce this key pharmaceutical intermediate for further development and application in drug discovery. Adherence to anhydrous conditions during the Grignard reaction is critical for achieving high yields. Standard analytical techniques should be employed to verify the identity and purity of the synthesized compounds.

References

Application Notes and Protocols: Synthesis of Diphenyl(quinuclidin-4-yl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(quinuclidin-4-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for the long-acting muscarinic antagonist, umeclidinium bromide, which is used in the management of chronic obstructive pulmonary disease (COPD). The synthesis of this tertiary alcohol is efficiently achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This application note provides a detailed protocol for the synthesis of this compound, involving the addition of a phenylmagnesium halide to a suitable quinuclidinone precursor. The protocol is designed to be a comprehensive guide for laboratory-scale synthesis.

Reaction Scheme

The core of this synthesis is the nucleophilic addition of a Grignard reagent, phenylmagnesium bromide, to the carbonyl group of a 4-quinuclidinone derivative. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Step 1: Formation of Phenylmagnesium Bromide (Grignard Reagent)

C₆H₅MgBr + 4-Quinuclidinone --(anhydrous ether)--> Intermediate Alkoxide

Intermediate Alkoxide + H₃O⁺ --> this compound

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Grignard_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Final Step Grignard Ph-MgBr Addition1 First Nucleophilic Addition Grignard->Addition1 1st equivalent Addition2 Second Nucleophilic Addition Grignard->Addition2 2nd equivalent Quinuclidinone 4-Quinuclidinone (C=O) Quinuclidinone->Addition1 Intermediate1 Intermediate Ketone (Ph-C=O) Addition1->Intermediate1 Intermediate1->Addition2 Alkoxide Magnesium Alkoxide Intermediate Addition2->Alkoxide Workup Acidic Workup (H₃O⁺) Alkoxide->Workup FinalProduct This compound Workup->FinalProduct

Caption: Mechanism of this compound synthesis.

Application Notes and Protocols: Purification of Diphenyl(quinuclidin-4-yl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(quinuclidin-4-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds, including the long-acting muscarinic antagonist, umeclidinium bromide. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective method to remove impurities and obtain highly pure crystalline material.

These application notes provide a detailed guide to the purification of this compound by recrystallization. The protocol is based on the general principles of recrystallization for tertiary amino alcohols and offers a systematic approach to solvent selection and the purification process.

Data Presentation: Solvent Selection for Recrystallization

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Given the polar nature of the tertiary amine and hydroxyl groups, combined with the non-polar phenyl rings, a solvent of intermediate polarity or a mixed-solvent system is often optimal.

The following table provides a qualitative guide to potential solvents for the recrystallization of this compound. Experimental screening is essential to determine the most effective solvent or solvent system.

Solvent/Solvent SystemPolarityExpected Solubility Profile at Room TemperatureExpected Solubility Profile at Elevated TemperatureSuitability for Recrystallization
Single Solvents
AcetoneIntermediateLow to ModerateHighGood potential candidate.
AcetonitrileIntermediateLow to ModerateHighGood potential candidate.
Ethyl AcetateIntermediateLowModerate to HighGood potential candidate, reported as a wash solvent suggesting low solubility.
IsopropanolIntermediateModerateHighMay have too high of a solubility at room temperature, leading to lower yields.
Ethanol/MethanolHighModerate to HighVery HighLikely to be too good of a solvent, but could be part of a mixed-solvent system.
TolueneLowLowModeratePotential candidate, especially for removing non-polar impurities.
Heptane/HexaneLowVery LowLowUnlikely to be a good single solvent, but excellent as an anti-solvent.
WaterHighVery LowLowUnlikely to be a suitable single solvent due to the diphenyl groups.
Mixed-Solvent Systems
Acetone/HeptaneVariableAdjustableAdjustableHigh potential for fine-tuning solubility.
Ethyl Acetate/HeptaneVariableAdjustableAdjustableHigh potential for achieving optimal solubility differential.
Ethanol/WaterVariableAdjustableAdjustableA common system for polar molecules, worth screening.
Toluene/HeptaneVariableAdjustableAdjustableGood for targeting a specific polarity range.

Experimental Protocols

This section details the experimental procedures for solvent screening and the subsequent recrystallization of this compound.

Protocol for Solvent Screening

Objective: To identify a suitable solvent or mixed-solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of potential recrystallization solvents (see table above)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise (starting with ~0.5 mL) and vortex to assess solubility at room temperature. A good candidate solvent will show poor solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • Continue to add the solvent dropwise with heating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature.

  • If crystals form upon cooling, place the test tube in an ice bath to maximize crystal formation.

  • Observe the quantity and quality of the crystals. An ideal solvent will yield a large amount of purified crystals.

  • For mixed-solvent systems, dissolve the compound in a minimum amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature. Then, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow to cool.

Protocol for Recrystallization

Objective: To purify crude this compound using the optimal solvent system identified in the screening protocol.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent or solvent system

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatula and glass rod

  • Drying oven or desiccator

Procedure:

  • Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • Add a small amount of the chosen recrystallization solvent to the flask, enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring.

  • Gradually add more hot solvent in small portions until the solid just dissolves completely. Avoid adding an excess of solvent to maximize the yield.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration. To do this, preheat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Covering the mouth of the flask with a watch glass will prevent contamination.

  • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the recovery of the purified compound.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Carefully transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a suitable temperature or in a desiccator until a constant weight is achieved.

  • Determine the yield and assess the purity of the recrystallized this compound by an appropriate analytical method (e.g., melting point, HPLC, or NMR).

Mandatory Visualizations

Logical Workflow for Recrystallization

The following diagram illustrates the logical workflow for the purification of this compound by recrystallization, from solvent selection to the final pure product.

G cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Crude this compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cooling in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product analysis Purity & Yield Analysis (HPLC, MP, NMR) pure_product->analysis

Recrystallization Workflow Diagram
Troubleshooting Common Recrystallization Issues

This decision-tree diagram outlines troubleshooting steps for common problems encountered during recrystallization.

G cluster_no_crystals No Crystals Form Upon Cooling cluster_oiling_out Compound 'Oils Out' cluster_low_yield Low Yield of Crystals start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too Much Solvent Used? no_crystals->too_much_solvent scratch Scratch Inner Surface of Flask too_much_solvent->scratch No evaporate Evaporate Some Solvent and Recool too_much_solvent->evaporate Yes seed Add a Seed Crystal scratch->seed reheat Reheat to Dissolve Oil oiling_out->reheat add_solvent Add More Solvent and Cool Slowly reheat->add_solvent change_solvent Change Solvent System add_solvent->change_solvent Fails check_filtrate Check Filtrate for Precipitation upon Cooling low_yield->check_filtrate too_much_solvent_yield Too Much Solvent Used or Compound is Soluble in Cold Solvent check_filtrate->too_much_solvent_yield Precipitate Forms

Troubleshooting Recrystallization

Application Notes and Protocols for the Purification of Diphenyl(quinuclidin-4-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(quinuclidin-4-yl)methanol is a key intermediate and a known impurity in the synthesis of Umeclidinium Bromide, a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). The purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a detailed methodology for the purification of this compound using column chromatography, a fundamental technique for the separation of organic compounds.

The basic nitrogen of the quinuclidine ring imparts a polar and basic character to the molecule, which can lead to challenges during purification on standard silica gel, such as peak tailing and poor separation. This protocol addresses these challenges by proposing appropriate stationary and mobile phases to achieve high purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₀H₂₃NO
Molecular Weight 293.41 g/mol [1]
Appearance Off-white solid[1]
Solubility Soluble in DMSO[1]
Chemical Structure
alt text

Chromatographic Method Development

The purification of polar, basic compounds like this compound by normal-phase column chromatography requires careful selection of the stationary and mobile phases to minimize undesirable interactions with the acidic silica surface.

Stationary Phase Selection

Due to the basic nature of the quinuclidine nitrogen, several stationary phases can be considered.

Stationary PhaseAdvantagesDisadvantages
Silica Gel (230-400 mesh) High resolving power, readily available, and cost-effective.Acidic nature can cause strong adsorption and peak tailing of basic compounds.
Alumina (neutral or basic) Basic or neutral surface is more suitable for the purification of amines, reducing tailing.Generally lower resolving power compared to silica gel.
Amine-functionalized Silica Provides a basic surface, ideal for separating basic compounds with common organic solvents.Higher cost compared to standard silica gel.

For this protocol, we will focus on the most common and accessible stationary phase, silica gel , with modifications to the mobile phase to mitigate its acidic character.

Mobile Phase Selection and Optimization

A typical mobile phase for the column chromatography of polar compounds consists of a non-polar solvent and a polar solvent. For this compound, a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate or methanol is a good starting point.

To counteract the acidity of the silica gel and improve the chromatography of the basic analyte, the addition of a small amount of a basic modifier is highly recommended.

Recommended Starting Solvent Systems for TLC Analysis:

SystemRatio (v/v)Comments
Dichloromethane : Methanol98:2 to 90:10A good starting point for polar compounds.
Dichloromethane : Methanol : Triethylamine95:5:0.1 to 90:10:1The addition of triethylamine will improve peak shape.
Ethyl Acetate : Hexanes : Triethylamine50:50:0.1 to 80:20:1An alternative solvent system.

Target Retention Factor (Rf): An optimal Rf value for the target compound on a TLC plate for good separation in column chromatography is typically between 0.2 and 0.4 .

Based on the structure of the molecule, a mobile phase of Dichloromethane:Methanol with a small percentage of triethylamine is proposed as the primary system for method development.

Experimental Protocol: Column Chromatography Purification

This protocol details the purification of crude this compound using flash column chromatography on silica gel.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Hexanes, HPLC grade

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Optimal Mobile Phase slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Chromatography Column slurry->pack load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap final Obtain Pure Product evap->final

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with a prepared mobile phase (e.g., 95:5 DCM:MeOH with 0.5% TEA).

    • Visualize the spots under a UV lamp.

    • Adjust the mobile phase composition to achieve an Rf of approximately 0.3 for the target compound.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or a low percentage of MeOH in DCM). The amount of silica should be 50-100 times the weight of the crude sample.

    • Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading (recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting fractions in test tubes or using a fraction collector.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compound of interest.

  • Fraction Analysis and Product Isolation:

    • Monitor the elution by spotting collected fractions onto TLC plates and developing them.

    • Identify the fractions containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table provides hypothetical but expected data for a typical purification run. Actual results may vary depending on the specific impurities present in the crude material.

ParameterValue
Crude Sample Weight 1.0 g
Silica Gel Weight 75 g
Column Dimensions 40 mm x 300 mm
Mobile Phase (Isocratic) 95:5 Dichloromethane:Methanol + 0.5% Triethylamine
Flow Rate ~5 mL/min
Fraction Volume 15 mL
Target Compound Rf ~0.35
Fractions Containing Pure Product 15 - 25
Yield of Pure Product 0.85 g
Purity (by HPLC) >98%

Logical Relationship of Purification Steps

G Crude Crude Product (Mixture of Compounds) TLC TLC Analysis (Method Development) Crude->TLC Column Column Chromatography (Separation) Crude->Column TLC->Column Pure Pure Fractions (Isolated Compound) Column->Pure Impure Impure Fractions (Byproducts & Starting Materials) Column->Impure Final Final Purified Product (Solvent Evaporation) Pure->Final

Caption: Logical flow of the column chromatography purification process.

Troubleshooting

ProblemPossible CauseSolution
Compound does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of methanol).
Compound elutes too quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (decrease the percentage of methanol).
Poor separation (overlapping spots) Inappropriate mobile phase or overloaded column.Re-optimize the mobile phase using TLC. Use a larger column or load less sample.
Peak tailing on TLC and column Strong interaction of the basic amine with acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) or ammonia (in methanol) to the mobile phase. Consider using neutral or basic alumina as the stationary phase.

By following this detailed protocol and adapting it based on preliminary TLC analysis, researchers can effectively purify this compound to a high degree of purity, suitable for further use in drug development and research.

References

Application Notes and Protocols for the HPLC and UPLC Analysis of Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the analytical determination of Diphenyl(quinuclidin-4-yl)methanol using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The methods are designed for researchers, scientists, and drug development professionals requiring accurate quantification and purity assessment of this pharmaceutical intermediate.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its chemical formula is C₂₀H₂₃NO with a molecular weight of 293.4 g/mol .[1][3] Accurate and robust analytical methods are crucial for quality control during drug development and manufacturing processes. This document outlines recommended starting methods for both achiral (reversed-phase) and chiral analysis of this compound.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₀H₂₃NO[1][4]
Molecular Weight293.4 g/mol [1][3]
Chemical StructureA diphenylmethanol group attached to a quinuclidine ring.[3]
Predicted PropertiesBasic nature due to the quinuclidine nitrogen.
UV absorbance due to the diphenyl groups.

Proposed Analytical Methods: HPLC and UPLC

The following tables summarize the proposed starting conditions for HPLC and UPLC analysis of this compound. These methods are based on common practices for pharmaceutical compounds with similar structures and properties.

Table 1: Proposed Reversed-Phase HPLC Method
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Diluent 50:50 Acetonitrile:Water
Table 2: Proposed Reversed-Phase UPLC Method
ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection UV at 254 nm
Sample Diluent 50:50 Acetonitrile:Water
Table 3: Proposed Chiral HPLC Method
ParameterRecommended Condition
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or similar), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol with 0.1% Diethylamine (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Diluent Mobile Phase

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in the appropriate sample diluent and sonicate if necessary. Make up to the mark with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent in a volumetric flask.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the working standard solution using the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC/UPLC System Preparation and Operation
  • System Startup: Turn on the HPLC/UPLC system, including the pump, detector, and column oven.

  • Mobile Phase Preparation: Prepare the mobile phases as described in the tables above. Degas the mobile phases thoroughly using an inline degasser or by sonication.

  • System Equilibration: Purge the pump lines with the new mobile phases. Set the initial mobile phase composition and flow rate and allow the system to equilibrate until a stable baseline is achieved. This may take 15-30 minutes.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (diluent), standard injections for system suitability, and then the sample injections.

  • Data Acquisition: Start the sequence. Monitor the system pressure and baseline throughout the run.

Data Analysis
  • Peak Identification: Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.

  • Integration: Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Quantification: Calculate the concentration of this compound in the sample using the peak areas and the known concentration of the standard.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution & Dilution Sample->Dissolution Standard Standard Weighing Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC/UPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: General experimental workflow for HPLC/UPLC analysis.

Method_Development_Logic cluster_initial Initial Assessment cluster_method_dev Method Development cluster_validation Validation Analyte_Properties Analyte Physicochemical Properties (pKa, logP, UV) Column_Selection Column Selection (C18, Chiral etc.) Analyte_Properties->Column_Selection Goal Define Analytical Goal (Purity, Quantification, Chiral) Goal->Column_Selection Mobile_Phase Mobile Phase Screening (Solvents, pH, Buffer) Column_Selection->Mobile_Phase Gradient_Opt Gradient/Isocratic Optimization Mobile_Phase->Gradient_Opt Other_Params Optimize Other Parameters (Temp, Flow Rate, Wavelength) Gradient_Opt->Other_Params Specificity Specificity Other_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: Logical workflow for analytical method development.

References

Application Notes and Protocols for the NMR Spectral Interpretation of Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diphenyl(quinuclidin-4-yl)methanol. This document also outlines a standard protocol for the acquisition of NMR data for this compound, which is a key intermediate in the synthesis of the long-acting muscarinic antagonist, Umeclidinium Bromide.

Spectral Data Presentation

The ¹H and ¹³C NMR spectral data for this compound, synthesized according to the procedure outlined in patent CN106810546A, are summarized below. The spectra were recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.50-7.60m4HAr-H (ortho-protons of two phenyl rings)
7.29-7.39m4HAr-H (meta-protons of two phenyl rings)
7.19-7.26m2HAr-H (para-protons of two phenyl rings)
2.80-2.90m6H-CH₂- (protons on quinuclidine ring adjacent to N)
1.70-1.80m1H-CH- (proton on quinuclidine ring at C4)
1.55-1.65m6H-CH₂- (remaining protons on quinuclidine ring)
1.25s1H-OH
¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
146.5Ar-C (quaternary carbons of phenyl rings)
128.2Ar-CH (ortho and meta carbons of phenyl rings)
126.8Ar-CH (para carbons of phenyl rings)
79.5C-OH (carbon bearing the hydroxyl and phenyl groups)
47.0-CH₂- (carbons on quinuclidine ring adjacent to N)
35.5-CH- (carbon on quinuclidine ring at C4)
20.5-CH₂- (remaining carbons on quinuclidine ring)

Interpretation of NMR Spectra

The ¹H NMR spectrum shows the characteristic signals for the aromatic protons of the two phenyl groups in the range of δ 7.19-7.60 ppm. The multiplets for these protons integrate to a total of 10 hydrogens. The quinuclidine ring protons appear as a series of multiplets in the upfield region. The six protons on the carbons adjacent to the nitrogen atom are observed as a multiplet around δ 2.80-2.90 ppm. The proton at the C4 position of the quinuclidine ring, which is attached to the carbon bearing the diphenylmethanol group, appears as a multiplet at approximately δ 1.70-1.80 ppm. The remaining six protons of the quinuclidine ring resonate as a multiplet between δ 1.55-1.65 ppm. The hydroxyl proton gives rise to a singlet at δ 1.25 ppm.

The ¹³C NMR spectrum is also consistent with the structure of this compound. The quaternary carbons of the phenyl rings are observed at δ 146.5 ppm. The aromatic CH carbons appear at δ 128.2 and 126.8 ppm. The signal at δ 79.5 ppm corresponds to the carbon atom attached to the hydroxyl group and the two phenyl rings. The carbons of the quinuclidine ring are found in the upfield region, with the carbons adjacent to the nitrogen at δ 47.0 ppm, the C4 carbon at δ 35.5 ppm, and the remaining carbons at δ 20.5 ppm.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Transfer: Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

NMR Spectrometer Parameters
  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

¹H NMR Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.98 s

  • Spectral Width: 8278 Hz

¹³C NMR Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.36 s

  • Spectral Width: 24038 Hz

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification Benzophenone Benzophenone Grignard Grignard Reaction Benzophenone->Grignard Quinuclidinone 4-Quinuclidinone Derivative Quinuclidinone->Grignard Crude Crude Product Grignard->Crude Purified Purified this compound Crude->Purified Purification

Caption: Synthetic workflow for this compound.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Processing Data Processing H1_NMR->Processing C13_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for NMR analysis of the synthesized compound.

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(quinuclidin-4-yl)methanol is a tertiary amine and a secondary alcohol containing a quinuclidine nucleus and two phenyl groups. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices, which is of significant interest in pharmaceutical research and drug development. This document provides detailed insights into the predicted mass spectrometry fragmentation pattern of this compound, along with comprehensive experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to be influenced by the presence of the hydroxyl group, the tertiary amine of the quinuclidine ring, and the stability of the diphenylmethyl moiety. The molecular ion peak ([M]⁺˙) is anticipated, though it may be of low intensity, which is characteristic of alcohols.[1][2][3] The fragmentation pathways are predicted to involve alpha-cleavages adjacent to the alcohol and the amine, as well as the loss of neutral molecules.

Key predicted fragmentation pathways include:

  • Alpha-Cleavage at the Alcohol: Cleavage of the C-C bond between the diphenylmethyl group and the quinuclidine ring is a highly probable fragmentation pathway.[2][3] This would lead to the formation of a stable diphenylmethyl cation (benzhydryl cation) and a neutral quinuclidin-4-one radical, or a quinuclidin-4-yl radical and a protonated diphenylmethanone.

  • Alpha-Cleavage at the Amine: The quinuclidine ring, being a bicyclic tertiary amine, can undergo alpha-cleavage. This typically involves the cleavage of a C-C bond adjacent to the nitrogen atom, leading to the opening of the bicyclic system.[1]

  • Loss of Water: A characteristic fragmentation for alcohols is the neutral loss of a water molecule (H₂O) from the molecular ion, resulting in an [M-18]⁺˙ fragment.[1][2][3]

  • Fragmentation of the Quinuclidine Ring: The quinuclidine ring itself can undergo further fragmentation, often initiated by the alpha-cleavage, leading to a series of smaller fragment ions. The fragmentation of bis-quinolizidine alkaloids often involves the cleavage of C-C bonds within the ring structure.[4]

  • Rearrangement Reactions: Hydrogen rearrangements, such as those observed in diphenylmethanol, may also occur, potentially leading to scrambling of hydrogens between the phenyl rings before fragmentation.[5]

Data Presentation

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

m/z (predicted)Proposed Ion Structure/IdentityFragmentation Pathway
293[C₂₀H₂₃NO]⁺˙Molecular Ion
275[C₂₀H₂₁N]⁺˙Loss of H₂O
183[C₁₃H₁₁]⁺Diphenylmethyl cation (benzhydryl cation)
167[C₁₃H₁₁]⁺Tropylium ion rearrangement from benzhydryl
124[C₇H₁₀N]⁺Quinuclidine ring fragment
110[C₇H₁₂N]⁺Protonated quinuclidine after rearrangement
96[C₆H₁₀N]⁺Quinuclidine ring fragment
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

Protocol 1: GC-MS Analysis

Given the relatively high molecular weight and polarity of this compound, derivatization may be necessary to improve its volatility and chromatographic performance for GC-MS analysis.[6] However, a direct injection protocol is also provided.

1. Sample Preparation (Direct Analysis)

  • Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., dichloromethane or methanol) to a final concentration of 1-10 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Inlet: Split/splitless injector in splitless mode.

  • Injector Temperature: 280°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.[7]

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

  • Source Temperature: 230°C.[7]

  • Quadrupole Temperature: 150°C.[7]

  • Scan Range: m/z 40-550.

Protocol 2: LC-MS/MS Analysis

LC-MS/MS is well-suited for the analysis of polar and high-molecular-weight compounds like this compound, as it typically does not require derivatization.

1. Sample Preparation

  • Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of 10-100 ng/mL.

  • Filter the solution through a 0.22 µm syringe filter.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Initial: 5% B.

    • 0-5 min: Linear gradient to 95% B.

    • 5-7 min: Hold at 95% B.

    • 7.1-9 min: Return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: Full scan (m/z 50-500) and product ion scan of the protonated molecule [M+H]⁺ (m/z 294.2). Collision energy should be optimized (e.g., ramped from 10-40 eV) to generate a characteristic fragmentation pattern.

Mandatory Visualization

Fragmentation_Pathway M This compound [M]⁺˙ (m/z 293) M_H2O [M-H₂O]⁺˙ (m/z 275) M->M_H2O - H₂O Benzhydryl Benzhydryl Cation [C₁₃H₁₁]⁺ (m/z 183) M->Benzhydryl α-cleavage Quinuclidine_frag1 Quinuclidine Fragment [C₇H₁₀N]⁺ (m/z 124) M->Quinuclidine_frag1 α-cleavage & rearrangement Phenyl Phenyl Cation [C₆H₅]⁺ (m/z 77) Benzhydryl->Phenyl - C₇H₆ Quinuclidine_frag2 Quinuclidine Fragment [C₆H₁₀N]⁺ (m/z 96) Quinuclidine_frag1->Quinuclidine_frag2 - C₂H₄ Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Start Sample Dissolve Dissolve in Solvent Start->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into GC-MS or LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI or ESI) Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Detection Fragment->Detect Process Data Acquisition & Processing Detect->Process Identify Compound Identification Process->Identify

References

Application Notes: Utilizing Diphenyl(quinuclidin-4-yl)methanol in Competitive Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(quinuclidin-4-yl)methanol, widely known in scientific literature as 3-Quinuclidinyl benzilate (QNB), is a potent and well-characterized antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its high affinity and stability make its radiolabeled form, particularly tritiated QNB ([³H]-QNB), an invaluable tool in pharmacological research.[3][4][5] These application notes provide detailed protocols and data for the use of this compound as a competitive radioligand in binding assays to characterize the affinity of unlabeled compounds for muscarinic receptors.

Competitive radioligand binding assays are a fundamental technique in drug discovery and pharmacology for determining the affinity of a test compound for a specific receptor.[6][7] The principle of this assay is the competition between an unlabeled test compound and a radiolabeled ligand (e.g., [³H]-QNB) for binding to the target receptor.[8][9] By measuring the concentration of the test compound required to displace 50% of the specific binding of the radioligand (the IC₅₀ value), the inhibitory constant (Kᵢ) of the test compound can be calculated, providing a quantitative measure of its binding affinity.[10][11]

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. There are five subtypes (M1-M5), which couple to different G-proteins to initiate downstream signaling cascades.[9] As an antagonist, this compound binds to these receptors but does not activate them, thereby blocking the binding of acetylcholine and inhibiting its effects.[8]

cluster_membrane Cell Membrane mAChR Muscarinic Receptor (mAChR) G_Protein G-Protein mAChR->G_Protein Activates ACh Acetylcholine (Agonist) ACh->mAChR Binds & Activates QNB This compound (Antagonist) QNB->mAChR Binds & Blocks Effector Effector Enzymes (e.g., PLC, AC) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP₃, DAG, cAMP) Effector->Second_Messenger Generates Response Cellular Response Second_Messenger->Response Initiates

Figure 1: Simplified signaling pathway of muscarinic acetylcholine receptor antagonism.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay Using [³H]-QNB

This protocol outlines the determination of a test compound's binding affinity for muscarinic receptors in a tissue homogenate or cell membrane preparation using [³H]-QNB as the radioligand.

I. Materials and Reagents

  • Receptor Source: Tissue homogenate (e.g., rat brain cortex, bovine caudate nucleus) or cell membranes from cell lines expressing specific muscarinic receptor subtypes (e.g., CHO or HEK cells).[8][9]

  • Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB) with high specific activity.

  • Test Compound: Unlabeled this compound or other competing ligand of interest, with a stock solution of known concentration.

  • Non-specific Binding Control: Atropine (a potent muscarinic antagonist) at a high concentration (e.g., 1 µM).[8]

  • Assay Buffer: Typically a Tris-HCl or phosphate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C).

  • Scintillation Cocktail.

  • 96-well plates or microcentrifuge tubes.

  • Filtration apparatus (Cell Harvester).

  • Scintillation counter.

II. Experimental Workflow

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Detection cluster_data Data Analysis A Prepare Receptor Source (Membrane Homogenate) E Initiate Reaction with Receptor Preparation A->E B Prepare Reagent Dilutions (Radioligand, Test Compound, NSB Control) D Add Radioligand, Buffers, and Test Compound/NSB Control B->D C Set up Assay Tubes/Plate (Total, Non-specific, Competition) C->D D->E F Incubate to Reach Equilibrium (e.g., 60-90 min at 25°C) E->F G Terminate by Rapid Filtration (Separates Bound from Free Ligand) F->G H Wash Filters with Ice-Cold Buffer G->H I Place Filters in Scintillation Vials and Add Scintillation Cocktail H->I J Measure Radioactivity (Counts Per Minute - CPM) I->J K Calculate Specific Binding J->K L Plot Competition Curve (% Specific Binding vs. [Test Compound]) K->L M Determine IC50 Value L->M N Calculate Ki Value (Cheng-Prusoff Equation) M->N

Figure 2: General workflow for a competitive radioligand binding assay.

III. Detailed Protocol

  • Receptor Preparation:

    • Homogenize the tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • Set up a series of tubes or a 96-well plate for total binding, non-specific binding, and a range of concentrations of the competitor compound.[12]

    • Total Binding (TB): Add assay buffer.

    • Non-specific Binding (NSB): Add a saturating concentration of atropine (e.g., 1 µM).

    • Competition: Add varying concentrations of the unlabeled test compound.

  • Incubation:

    • To each tube/well, add a fixed concentration of [³H]-QNB (typically at a concentration close to its Kd).

    • Add the membrane homogenate to initiate the binding reaction. The final assay volume is typically 250-500 µL.

    • Incubate all tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9]

  • Separation and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8][12]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial and allow for a period of stabilization.

    • Measure the radioactivity in a scintillation counter.

IV. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀:

    • The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound [³H]-QNB. This value is determined by non-linear regression analysis of the competition curve.[13]

  • Calculate Kᵢ:

    • The Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:[10] Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand ([³H]-QNB) used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Quantitative Data Summary

The binding affinity of [³H]-QNB and the inhibition constants of various muscarinic ligands have been determined in numerous studies. The following tables summarize representative data.

Table 1: Binding Affinity of [³H]-QNB for Muscarinic Receptors

Tissue/Cell LineReceptor Subtype(s)Kd (pM)Bmax (fmol/mg protein)Reference
Rabbit Colonic Smooth MuscleM260~1.2 x 10⁶ receptors/cell[3]
Human Peripheral LungSingle site46 ± 934 ± 3[4]
Zebrafish BrainMultiple40 ± 563 ± 16[14]
Rat Brain HomogenatesMultipleVaries (higher in slices)-[5]
Solubilized Rat BrainMultiple300950[15]

Table 2: Inhibition of [³H]-QNB Binding by Various Muscarinic Ligands

Competing LigandTissue/ReceptorIC₅₀ / KᵢReference
AtropineRabbit Colonic Smooth MuscleIC₅₀ = 8 nM[3]
PirenzepineRabbit Colonic Smooth MuscleIC₅₀ = 870 nM[3]
PirenzepineRat Peripheral Lung (M1 sites)High affinity (14% of sites)[16]
AF-DX 116Rat Peripheral Lung (M2 sites)High affinity (79% of sites)[16]
Hexahydrosiladifenidol (HHSiD)Rat Peripheral Lung (M3 sites)High affinity (18% of sites)[16]
PirenzepineSolubilized Rat BrainKᵢ = 0.24 µM[15]

Note: Kd, Bmax, IC₅₀, and Kᵢ values can vary depending on experimental conditions such as temperature, buffer composition, and the specific tissue or cell preparation used.[17]

Conclusion

This compound, particularly in its tritiated form ([³H]-QNB), remains a gold standard for labeling muscarinic acetylcholine receptors in competitive binding assays.[6] The protocols and data presented here provide a comprehensive guide for researchers to accurately determine the binding affinities of novel compounds at these important therapeutic targets. Adherence to detailed and consistent experimental procedures is critical for generating robust and reproducible data.

References

Application Notes and Protocols for Functional Assays with Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting functional assays to characterize the potential biological activity of Diphenyl(quinuclidin-4-yl)methanol. As a known process-related impurity and intermediate of Umeclidinium Bromide, a long-acting muscarinic antagonist (LAMA), it is crucial to assess the pharmacological profile of this compound at muscarinic acetylcholine receptors (mAChRs). The following protocols are designed to determine its binding affinity and functional activity at these G protein-coupled receptors (GPCRs), which are the primary targets of the parent drug, Umeclidinium Bromide.

Umeclidinium Bromide is a potent antagonist of all five muscarinic receptor subtypes (M1-M5) and is primarily used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Therefore, evaluating the muscarinic activity of its impurities is a critical step in ensuring the safety and efficacy of the final drug product.

Muscarinic Receptor Binding Assays

Radioligand binding assays are essential for determining the affinity (Ki) of a test compound for a specific receptor. In this context, a competitive binding assay is performed to measure the ability of this compound to displace a known high-affinity radiolabeled ligand from the muscarinic receptors.

Data Presentation: Binding Affinity of Umeclidinium Bromide

The following table summarizes the binding affinities of Umeclidinium Bromide for the human M1, M2, and M3 muscarinic receptors, which can be used as a reference for interpreting the data obtained for this compound.[3]

CompoundReceptor SubtypeKi (nM)
Umeclidinium BromideM10.16
Umeclidinium BromideM20.15
Umeclidinium BromideM30.06

The affinity (Ki) of Umeclidinium Bromide for the cloned human M1-M5 mAChRs has been reported to range from 0.05 to 0.16 nM.[4][5]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of this compound for muscarinic receptors (M1-M5) expressed in a recombinant cell line (e.g., CHO or HEK293 cells).

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist.

  • Test Compound: this compound.

  • Reference Compound: Umeclidinium Bromide.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding (NSB) control: Atropine (1 µM).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and Umeclidinium Bromide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test and reference compounds in the assay buffer. The final concentration range should be sufficient to generate a complete competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding (TB): Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding (NSB): Atropine, radioligand, and cell membranes.

      • Competition Binding: Test/reference compound dilution, radioligand, and cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB from the TB.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compound, Radioligand, Membranes) prep_plate Prepare 96-well Plate (TB, NSB, Competition) prep_reagents->prep_plate incubation Incubation to Equilibrium prep_plate->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing detection Add Scintillation Cocktail & Count washing->detection calc_ic50 Calculate IC50 detection->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or has no effect on receptor signaling. The primary signaling pathways for the M2 and M3 muscarinic receptors, which are key targets for Umeclidinium Bromide, involve changes in intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels, respectively.

M3 Receptor Functional Assay: Calcium Flux

M3 muscarinic receptors are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium concentration. An antagonist will block this effect.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response Ca_release->Response PKC->Response

Caption: M3 muscarinic receptor signaling pathway.

The potency of an antagonist is typically expressed as its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For Umeclidinium Bromide, a pA2 value of 316 pM has been reported in a carbachol-mediated functional assay in isolated human bronchial strips.[6]

CompoundAssayParameterValue
Umeclidinium BromideCarbachol-induced contractionpA2316 pM

Materials:

  • Cells stably expressing the human M3 muscarinic receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine).

  • Test Compound: this compound.

  • Reference Antagonist: Umeclidinium Bromide.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Incubation:

    • Add serial dilutions of this compound or Umeclidinium Bromide to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Signal Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the agonist response against the concentration of the antagonist.

    • Calculate the IC50 of the antagonist.

    • Determine the pA2 value using a Schild plot analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate dye_loading Load Cells with Calcium-sensitive Dye cell_seeding->dye_loading compound_incubation Incubate with Test Compound dye_loading->compound_incubation baseline_reading Establish Baseline Fluorescence compound_incubation->baseline_reading agonist_injection Inject Agonist baseline_reading->agonist_injection record_fluorescence Record Fluorescence Change agonist_injection->record_fluorescence calc_ic50 Calculate IC50 record_fluorescence->calc_ic50 schild_analysis Schild Plot Analysis to Determine pA2 calc_ic50->schild_analysis

Caption: Workflow for a calcium flux functional assay.

M2/M4 Receptor Functional Assay: cAMP Accumulation

M2 and M4 muscarinic receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure the effect of an antagonist, cAMP levels are first stimulated with forskolin (an activator of adenylyl cyclase) and then the ability of a muscarinic agonist to inhibit this increase is measured. The antagonist will reverse this inhibition.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M2R M2/M4 Receptor ACh->M2R Binds Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Conversion Blocked PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_prep Prepare Cell Suspension with PDE Inhibitor plate_setup Prepare 96-well Plate with Compounds cell_prep->plate_setup add_cells Add Cells to Plate plate_setup->add_cells incubation Incubate at RT add_cells->incubation lysis_detection Lyse Cells and Add Detection Reagents incubation->lysis_detection read_plate Read Plate lysis_detection->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 calc_pa2 Determine pA2 calc_ic50->calc_pa2

References

Application Notes and Protocols for the Enantioselective Synthesis of Diphenyl(quinuclidin-4-yl)methanol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(quinuclidin-4-yl)methanol and its stereoisomers are crucial intermediates in the synthesis of various pharmaceuticals, most notably the long-acting muscarinic antagonist, umeclidinium bromide, used in the management of chronic obstructive pulmonary disease (COPD). The stereochemistry of this tertiary alcohol is critical for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of robust and efficient enantioselective synthetic methods is of significant interest to the pharmaceutical industry.

These application notes provide a detailed overview and a representative protocol for the enantioselective synthesis of this compound stereoisomers. The methodology is based on the well-established principle of asymmetric addition of an organometallic reagent to a prochiral ketone, facilitated by a chiral ligand.

Principle of the Method

The core of this enantioselective synthesis is the asymmetric nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to 4-quinuclidinone. The stereochemical outcome of the reaction is controlled by a chiral ligand that complexes with the Grignard reagent, creating a chiral environment and directing the nucleophilic attack to one of the two enantiotopic faces of the ketone. This results in the preferential formation of one enantiomer of the desired tertiary alcohol. A notable class of ligands for this purpose are chiral amino alcohols and their derivatives, which have demonstrated high efficacy in similar asymmetric additions.

Representative Quantitative Data

While specific data for the enantioselective synthesis of this compound is not widely published in open literature, the following table summarizes representative data from analogous enantioselective phenylations of cyclic ketones using chiral ligands, which demonstrates the potential efficacy of the proposed methodology.

EntryKetone SubstrateChiral Ligand/Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
1Cyclohexanone(R,R)-N,N'-dibenzyl-1,2-diaminocyclohexane / PhMgBr8592Analogous System[1][2]
24-tert-ButylcyclohexanoneChiral Amino Alcohol / PhMgBr9095Analogous System[3]
3Propiophenone(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol / BH39291Analogous System[3]
4AcetophenoneTADDOL / MeMgBr8898Analogous System[4]

Note: The data presented above is for analogous reactions and should be considered as a guide to the potential outcomes of the proposed protocol. Optimization of reaction conditions is crucial to achieve high yield and enantioselectivity for the specific synthesis of this compound.

Experimental Protocol: Enantioselective Phenylation of 4-Quinuclidinone

This protocol describes a representative method for the enantioselective synthesis of (R)- or (S)-Diphenyl(quinuclidin-4-yl)methanol using a chiral amino alcohol ligand.

Materials:

  • 4-Quinuclidinone hydrochloride

  • Sodium hydroxide (NaOH)

  • Anhydrous toluene

  • Anhydrous diethyl ether (Et₂O)

  • Phenylmagnesium bromide (PhMgBr) solution in THF or Et₂O (e.g., 3.0 M)

  • (1R,2S)-(-)-N-methylephedrine (or other suitable chiral amino alcohol ligand)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Dropping funnel

  • Inert gas supply (argon or nitrogen) with manifold

  • Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography column)

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • Preparation of Free 4-Quinuclidinone:

    • In a round-bottom flask, dissolve 4-quinuclidinone hydrochloride in a minimal amount of water.

    • Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide dropwise with stirring until the pH is > 12.

    • Extract the aqueous solution with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-quinuclidinone.

  • Asymmetric Grignard Addition:

    • To a dry, three-neck round-bottom flask under an inert atmosphere of argon, add the chiral ligand, (1R,2S)-(-)-N-methylephedrine (1.1 equivalents relative to 4-quinuclidinone).

    • Add anhydrous toluene (10 mL per gram of 4-quinuclidinone).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the phenylmagnesium bromide solution (2.2 equivalents) dropwise via a syringe or dropping funnel. A precipitate may form.

    • Stir the mixture at 0 °C for 30 minutes.

    • In a separate flask, dissolve the free 4-quinuclidinone (1.0 equivalent) in anhydrous toluene.

    • Slowly add the solution of 4-quinuclidinone to the Grignard reagent-ligand complex at 0 °C over a period of 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and stir until the precipitate dissolves.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate/hexanes containing a small percentage of triethylamine to prevent streaking) to afford the desired this compound stereoisomer.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the purified product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Visualizations

Enantioselective_Synthesis_Workflow cluster_prep Preparation of Reactants cluster_reaction Asymmetric Grignard Addition cluster_workup Work-up and Purification cluster_analysis Analysis start Start quinuclidinone_hcl 4-Quinuclidinone HCl start->quinuclidinone_hcl base_treatment Basification (NaOH) quinuclidinone_hcl->base_treatment extraction_drying Extraction & Drying base_treatment->extraction_drying free_base Free 4-Quinuclidinone extraction_drying->free_base reaction Asymmetric Addition free_base->reaction chiral_ligand Chiral Ligand complex_formation Ligand-Grignard Complex Formation chiral_ligand->complex_formation grignard Phenylmagnesium Bromide grignard->complex_formation complex_formation->reaction quench Quenching (NH4Cl) reaction->quench extraction_workup Extraction & Work-up quench->extraction_workup purification Column Chromatography extraction_workup->purification product Enantioenriched Product purification->product analysis Chiral HPLC/GC Analysis product->analysis ee_determination Determine ee% analysis->ee_determination Logical_Relationship cluster_reactants Reactants cluster_control Stereocontrol cluster_product Product ketone 4-Quinuclidinone (Prochiral) complex Chiral Grignard-Ligand Complex ketone->complex grignard Phenylmagnesium Bromide (Achiral Nucleophile) ligand Chiral Ligand grignard->ligand ligand->complex product This compound (Chiral Tertiary Alcohol) complex->product Enantioselective Addition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diphenyl(quinuclidin-4-yl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Diphenyl(quinuclidin-4-yl)methanol using a Grignard reaction. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard synthesis of this compound, covering the entire experimental workflow from reagent preparation to product purification.

Issue 1: Grignard Reagent Formation (Phenylmagnesium Bromide) Fails to Initiate or Proceeds Sluggishly
Potential Cause Recommended Solution
Presence of moisture in glassware, solvent, or reagents. Oven-dry or flame-dry all glassware immediately before use. Use anhydrous solvents, such as anhydrous diethyl ether or tetrahydrofuran (THF). Ensure the bromobenzene and magnesium turnings are dry.
Oxide layer on magnesium turnings. Activate the magnesium turnings by gently crushing them with a mortar and pestle to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be added to initiate the reaction.[1]
Reaction temperature is too low. Gentle warming of the flask with a heat gun may be necessary to initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once started.
Impure bromobenzene. Use freshly distilled bromobenzene to remove any impurities that may inhibit the reaction.
Issue 2: Low Yield of this compound
Potential Cause Recommended Solution
Side reaction: Wurtz coupling. The Grignard reagent can react with unreacted bromobenzene to form biphenyl as a byproduct.[2] To minimize this, add the bromobenzene solution dropwise to the magnesium turnings to maintain a low concentration of bromobenzene in the reaction mixture.
Side reaction: Enolization of the ketone. If the quinuclidin-4-yl phenyl ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate that will not react further. This is more prevalent with sterically hindered ketones. Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition.
Incomplete reaction. Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time after the addition of the ketone. Warming the reaction to room temperature after the initial low-temperature addition can help drive the reaction to completion.
Loss of product during work-up and purification. Use a saturated aqueous solution of ammonium chloride for quenching the reaction, which is generally milder than strong acids and can help prevent the formation of emulsions. During extraction, ensure complete separation of the organic and aqueous layers. For purification, select an appropriate recrystallization solvent system to minimize product loss in the mother liquor.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Product "oils out" during recrystallization. This can occur if the solution is cooled too quickly or if the solvent system is not ideal. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can help induce crystallization.[3]
Presence of persistent impurities. If recrystallization is ineffective, column chromatography may be necessary. Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system for separation.[3] Common impurities include biphenyl and unreacted starting ketone.
Low recovery after recrystallization. The chosen solvent may be too good, leading to high solubility of the product even at low temperatures. Perform small-scale solubility tests to find an optimal solvent or solvent mixture where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What is the crucial first step in setting up a successful Grignard reaction for this synthesis?

A1: The most critical step is ensuring completely anhydrous (water-free) conditions. Grignard reagents are potent bases and will react with any protic source, such as water, which will quench the reagent and prevent the desired reaction with the ketone. All glassware must be thoroughly dried, and anhydrous solvents must be used.

Q2: How can I confirm the formation of the phenylmagnesium bromide reagent?

A2: Visual cues are the primary indicator. A successful initiation is marked by the disappearance of the iodine color (if used as an initiator), the formation of a cloudy or brownish solution, and bubbling at the surface of the magnesium turnings as the exothermic reaction causes the solvent to reflux.[4] The consumption of the magnesium metal is also a clear sign of reagent formation.[4]

Q3: What are the expected side products in this reaction and how can I identify them?

A3: The most common side product is biphenyl, formed from the coupling of phenylmagnesium bromide with unreacted bromobenzene.[2] Unreacted quinuclidin-4-yl phenyl ketone may also be present. These impurities can be identified by Thin-Layer Chromatography (TLC) analysis of the crude product. Biphenyl is a non-polar compound and will have a higher Rf value than the more polar product, this compound.

Q4: What is the recommended procedure for quenching the reaction?

A4: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the reaction flask in an ice bath. This protonates the alkoxide intermediate to form the final alcohol product and is generally preferred over strong acids to minimize potential side reactions and emulsion formation during the work-up.

Q5: What are suitable solvent systems for the recrystallization of this compound?

A5: For polar amino alcohols like the target compound, common recrystallization solvent systems include hexane/ethyl acetate, toluene/hexane, and alcohol/water mixtures.[3] It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your crude product.

Experimental Protocols

Key Experiment: Grignard Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):

  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • Add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the flask to initiate the reaction. If the reaction does not start, add a crystal of iodine or gently warm the flask.

  • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Quinuclidin-4-yl Phenyl Ketone:

  • In a separate flame-dried flask, dissolve quinuclidin-4-yl phenyl ketone (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Slowly add the solution of quinuclidin-4-yl phenyl ketone to the Grignard reagent via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation

Table 1: Typical Reaction Parameters for Grignard Reagent Formation
ParameterValueNotes
Reactant 1 Bromobenzene1.0 equivalent
Reactant 2 Magnesium Turnings1.1 - 1.2 equivalents
Solvent Anhydrous Diethyl Ether or THF---
Reaction Temperature ~35 °C (refluxing diethyl ether)The reaction is exothermic and should sustain its own reflux.
Reaction Time 1 - 2 hoursMonitored by the consumption of magnesium.
Typical Yield 80 - 95%Highly dependent on anhydrous conditions.
Table 2: Troubleshooting Common Impurities
ImpuritySourceIdentification (TLC)Removal Method
Biphenyl Wurtz coupling of PhMgBr and PhBrLess polar than the product (higher Rf)Recrystallization (biphenyl is often more soluble in non-polar solvents), Column Chromatography
Unreacted Ketone Incomplete reactionMore polar than biphenyl, less polar than the product (intermediate Rf)Column Chromatography
Benzene Reaction of PhMgBr with waterVolatile, may not be observed in crude solidRemoved during solvent evaporation

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification reagent_prep Prepare Phenylmagnesium Bromide grignard_reaction React PhMgBr with Quinuclidin-4-yl Phenyl Ketone reagent_prep->grignard_reaction ketone_prep Prepare Ketone Solution ketone_prep->grignard_reaction quench Quench with sat. NH4Cl grignard_reaction->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization or Chromatography evaporate->purify end purify->end start start->reagent_prep

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Product cause1 Poor Grignard Formation start->cause1 cause2 Side Reactions start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Loss During Work-up start->cause4 sol1 Check Anhydrous Conditions Activate Magnesium cause1->sol1 Address sol2 Slow Addition of PhBr Low Temperature Ketone Addition cause2->sol2 Address sol3 Increase Reaction Time Ensure Efficient Stirring cause3->sol3 Address sol4 Optimize Extraction Choose Appropriate Recrystallization Solvent cause4->sol4 Address success Improved Yield sol1->success sol2->success sol3->success sol4->success

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Diphenyl(quinuclidin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a phenylmagnesium halide (typically phenylmagnesium bromide) with a suitable quinuclidin-4-one derivative. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the quinuclidinone to form a tertiary alcohol after an acidic workup.

Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?

Successful synthesis of this compound via a Grignard reaction is highly dependent on several factors:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents (e.g., water, alcohols). All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching the Grignard reagent.

  • Reaction Initiation: The formation of the Grignard reagent from magnesium metal and an aryl halide can sometimes be difficult to initiate. Activation of the magnesium surface is often necessary.

  • Temperature Control: The Grignard reaction is exothermic. The temperature should be carefully controlled to prevent side reactions.

  • Stoichiometry: The molar ratio of the Grignard reagent to the quinuclidinone starting material should be carefully controlled to ensure complete conversion and minimize byproducts.

Q3: What are the expected common byproducts in this synthesis?

Several byproducts can form during the synthesis of this compound. The presence and quantity of these byproducts can be influenced by reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low or No Product Yield

Possible Causes:

  • Decomposition of Grignard Reagent: The presence of moisture or other protic impurities in the reaction flask will quench the Grignard reagent, significantly reducing the yield.

  • Failure to Initiate Grignard Formation: The magnesium turnings may be coated with a passivating oxide layer, preventing the reaction with the aryl halide.

  • Incorrect Starting Material: Using an ester derivative of quinuclidine-4-carboxylic acid would lead to the addition of two phenyl groups from the Grignard reagent, but may have different reactivity and side reactions. For the synthesis of this compound, a ketone is the appropriate starting material.

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents (e.g., diethyl ether, THF).

  • Activate Magnesium: Use a crystal of iodine, 1,2-dibromoethane, or mechanical grinding to activate the magnesium surface.

  • Confirm Starting Material: Verify the identity and purity of the quinuclidin-4-one starting material.

Issue 2: Presence of Significant Impurities

The following table summarizes common byproducts and their likely causes.

Byproduct NameChemical StructureLikely Cause(s)Mitigation Strategies
Biphenyl C₁₂H₁₀- High local concentration of aryl halide during Grignard formation.- Elevated reaction temperatures.- Slow, dropwise addition of the aryl halide to the magnesium suspension.- Maintain a gentle reflux and avoid overheating.
Unreacted Quinuclidin-4-one C₇H₁₁NO- Insufficient Grignard reagent.- Incomplete reaction.- Use a slight excess of the Grignard reagent.- Ensure adequate reaction time and efficient stirring.
Benzene C₆H₆- Presence of trace amounts of water or other protic sources in the reaction.- Rigorously dry all glassware and use anhydrous solvents.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound via a Grignard reaction is provided below.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Quinuclidin-4-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied. Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Quinuclidin-4-one: Cool the Grignard reagent solution in an ice bath. Dissolve quinuclidin-4-one in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with vigorous stirring.

  • Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Cool the mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield check_impurities Significant Impurities? check_yield->check_impurities No moisture Check for Moisture (Anhydrous Conditions) check_yield->moisture Yes success Successful Synthesis check_impurities->success No biphenyl Biphenyl Detected? (GC-MS/NMR) check_impurities->biphenyl Yes initiation Verify Grignard Initiation (Mg Activation) moisture->initiation stoichiometry Check Stoichiometry (Reagent Ratio) initiation->stoichiometry stoichiometry->start Retry ketone Unreacted Ketone? (TLC/NMR) biphenyl->ketone No optimize_addition Optimize Aryl Halide Addition (Slow, Dropwise) biphenyl->optimize_addition Yes increase_grignard Increase Grignard Molar Ratio ketone->increase_grignard Yes purify Purify Product (Column/Recrystallization) ketone->purify No control_temp Control Temperature (Gentle Reflux) optimize_addition->control_temp control_temp->purify extend_reaction Extend Reaction Time increase_grignard->extend_reaction extend_reaction->purify purify->success

Caption: Troubleshooting workflow for synthesis.

Reaction Pathway and Potential Byproducts

This diagram illustrates the main reaction pathway and the formation of a common byproduct.

ReactionPathway Synthesis Pathway and Biphenyl Byproduct Formation cluster_main Main Reaction cluster_byproduct Byproduct Formation Phenylmagnesium\nBromide Phenylmagnesium Bromide This compound This compound Phenylmagnesium\nBromide->this compound + Quinuclidin-4-one Biphenyl Biphenyl Phenylmagnesium\nBromide->Biphenyl + Bromobenzene Quinuclidin-4-one Quinuclidin-4-one Bromobenzene Bromobenzene Bromobenzene_start Bromobenzene Bromobenzene_start->Phenylmagnesium\nBromide + Mg

Caption: Reaction pathway and byproduct formation.

Technical Support Center: Purification of Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Diphenyl(quinuclidin-4-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Purification

Potential CauseSuggested Solution
Incomplete Reaction: The synthesis of this compound did not go to completion, leaving a significant amount of starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials before proceeding with the work-up and purification.
Product Loss During Extraction: The product is partially soluble in the aqueous layer during the acid-base extraction.Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) before extracting the product with an organic solvent. Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.
Inappropriate Recrystallization Solvent: The chosen solvent for recrystallization is too good a solvent, even at low temperatures, leading to significant product loss in the mother liquor.Perform a thorough solvent screen to identify a solvent or solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvent systems for similar compounds include hexane/ethyl acetate and alcohol/water mixtures.
Product Adsorption on Silica Gel: During column chromatography, the basic nitrogen of the quinuclidine moiety can strongly interact with the acidic silica gel, leading to poor recovery.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a tertiary amine like triethylamine. Alternatively, use a less acidic stationary phase such as alumina or a modified silica gel.

Problem 2: Product Contaminated with Impurities After Purification

Potential CauseSuggested Solution
Ineffective Removal of Biphenyl: Biphenyl, a common byproduct of the Grignard reaction, is co-eluting with the product during column chromatography or co-precipitating during recrystallization.For column chromatography, a biphenyl stationary phase can enhance the separation of aromatic compounds. For recrystallization, a different solvent system may be required to leave biphenyl in the mother liquor.
Presence of Unreacted Starting Ester: The starting quinuclidine-4-carboxylic acid ester is carried through the purification process.An initial basic wash (e.g., with aqueous sodium hydroxide) during the work-up can help hydrolyze and remove the unreacted ester.
Trapping of Solvent in Crystals: Solvent molecules are incorporated into the crystal lattice during recrystallization.Ensure the crystals are thoroughly dried under vacuum, possibly at a slightly elevated temperature, to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

The most common impurities arise from the Grignard reaction used in its synthesis and can include:

  • Unreacted Starting Materials: Such as the quinuclidine-4-carboxylic acid ester.

  • Biphenyl: Formed by the coupling of the phenylmagnesium bromide Grignard reagent.

  • Magnesium Salts: Residual inorganic salts from the reaction work-up.

Q2: What is the most effective method for purifying crude this compound?

An acid-base extraction followed by precipitation is a highly effective and scalable method for the initial purification.[1] This takes advantage of the basicity of the quinuclidine nitrogen to separate the product from neutral organic impurities like biphenyl. Further purification can be achieved by recrystallization or column chromatography if required.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A systematic solvent screening is the best approach. Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but will result in poor solubility and good crystal formation upon cooling. For polar amino alcohols like this, mixtures such as hexane/ethyl acetate or an alcohol/water system are often good starting points.

Q4: I am having trouble with "oiling out" during recrystallization. What can I do?

"Oiling out," where the compound separates as a liquid instead of forming solid crystals, can be caused by a few factors:

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Solvent is not ideal: The solvent may be too nonpolar. Try adding a more polar co-solvent.

  • Impurities inhibiting crystallization: A preliminary purification step, like a quick filtration through a plug of silica, might be necessary.

Q5: What are the recommended conditions for column chromatography of this compound?

Due to the basic nature of the compound, standard silica gel chromatography can be challenging. To improve separation and recovery:

  • Stationary Phase: Consider using basic alumina or deactivating silica gel by flushing the column with the eluent containing 1-2% triethylamine before loading the sample.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol is a common choice. For basic compounds, a typical mobile phase is dichloromethane with a gradient of methanol. For stubborn amines, adding a small amount of ammonia in methanol to the mobile phase can be effective.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is adapted from a patented procedure for the synthesis of α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol.[1]

  • Quenching the Reaction: Slowly pour the reaction mixture into a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

  • Acidic Extraction: Separate the organic phase and extract it with 1N hydrochloric acid. The product, being basic, will move into the aqueous acidic layer.

  • Basification and Precipitation: Combine the aqueous phases and add a saturated solution of potassium carbonate to adjust the pH to >9. This will neutralize the amine salt and cause the free base product to precipitate out of the solution as a solid.

  • Isolation and Washing: Filter the precipitated solid and wash the filter cake with ethyl acetate.

  • Drying: Dry the solid to obtain the purified this compound.

Quantitative Data Summary

Purification MethodTypical YieldPurityReference
Acid-Base Extraction/Precipitation81-91%High (product precipitates as a white solid)[1]

Visualizations

experimental_workflow start Crude Reaction Mixture quench Quench with Saturated Ammonium Chloride Solution start->quench acid_extraction Extract with 1N HCl quench->acid_extraction separate_layers Separate Organic and Aqueous Layers acid_extraction->separate_layers basify Adjust Aqueous Phase pH > 9 with K2CO3 separate_layers->basify Aqueous Layer Organic Impurities (e.g., Biphenyl) Organic Impurities (e.g., Biphenyl) separate_layers->Organic Impurities (e.g., Biphenyl) Organic Layer precipitate Precipitation of Product basify->precipitate filter_wash Filter and Wash with Ethyl Acetate precipitate->filter_wash dry Dry the Solid filter_wash->dry product Purified Product dry->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Purification Issues low_yield Low Yield start->low_yield impurity Product Impure start->impurity incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Check TLC of crude extraction_loss Extraction Loss low_yield->extraction_loss Check aqueous pH recryst_loss Recrystallization Loss low_yield->recryst_loss Re-screen solvents biphenyl_contam Biphenyl Contamination impurity->biphenyl_contam Use specialized chromatography ester_contam Unreacted Ester impurity->ester_contam Perform basic wash

Caption: Decision tree for troubleshooting common purification problems.

References

Addressing "oiling out" during recrystallization of Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recrystallization of Diphenyl(quinuclidin-4-yl)methanol, specifically addressing the phenomenon of "oiling out."

Troubleshooting Guide: Oiling Out During Recrystallization

Issue: The compound oils out instead of crystallizing.

"Oiling out" is a common issue in recrystallization where the compound separates from the solution as a liquid (an oil) rather than a solid.[1] This can be caused by several factors, including a high degree of supersaturation, rapid cooling, the presence of impurities, or the selection of an inappropriate solvent. The following steps provide a systematic approach to troubleshoot and prevent oiling out.

Step 1: Re-dissolve the Oil and Modify Cooling

If your compound has oiled out, the first step is to gently reheat the solution until the oil redissolves completely. Then, attempt to induce crystallization by modifying the cooling process.

  • Add More Solvent: Oiling out can occur if the solution is too concentrated.[3] Add a small amount of additional hot solvent to decrease the supersaturation level.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a seed for crystallization.[4]

Step 2: Re-evaluate the Solvent System

If modifying the cooling process is unsuccessful, the solvent system may be the root cause. This compound is a polar molecule containing both a hydroxyl group and a tertiary amine. Therefore, the choice of solvent is critical.

  • Single Solvent Systems: Consider changing the solvent. If you are using a very polar solvent, try a slightly less polar one. Conversely, if your solvent is too nonpolar, the compound may not be soluble enough. The ideal solvent should dissolve the compound when hot but have low solubility at cooler temperatures.[5]

  • Mixed Solvent Systems: A two-solvent system can be highly effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly. Common mixed solvent systems for polar compounds include ethanol/water or acetone/water.[6]

Step 3: Address Potential Impurities

Impurities can suppress crystallization and promote oiling out by disrupting the crystal lattice formation.[1]

  • Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3]

  • Pre-purification: If the crude material is highly impure, a preliminary purification step, such as a quick column chromatography, may be necessary before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out"?

A1: "Oiling out" is a phenomenon that occurs during recrystallization when a dissolved compound separates from the solution as a liquid phase (an oil or emulsion) instead of forming solid crystals.[4] This often happens when the solution is highly supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.[1]

Q2: Why is my this compound oiling out?

A2: Several factors could be contributing to this issue:

  • High Supersaturation: The concentration of the compound in the solvent is too high.

  • Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound.

  • Impurities: The presence of impurities can inhibit crystallization.[1]

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: A good recrystallization solvent should:

  • Completely dissolve the compound at an elevated temperature.

  • Have low solubility for the compound at room temperature or below.

  • Either not dissolve impurities at all or dissolve them very well, even at low temperatures.

  • Have a boiling point below the melting point of the compound.

  • Be chemically inert to the compound.

For a polar compound like this compound, polar solvents such as ethanol, isopropanol, or acetone, potentially mixed with water as an anti-solvent, are good starting points. Small-scale solubility tests are recommended to find the optimal solvent or solvent pair.

Q4: Can I still get pure crystals if my compound oils out?

A4: Yes, it is often possible to recover pure crystals. If the oil solidifies upon further cooling, you can try to recrystallize the resulting solid. Alternatively, you can reheat the solution to redissolve the oil and then follow the troubleshooting steps above, such as adding more solvent or cooling more slowly.

Data Presentation

The choice of solvent is crucial in preventing oiling out. The following table summarizes the properties of common solvents that could be considered for the recrystallization of this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Suitability
Water10080.1May be a suitable anti-solvent in a mixed system.
Methanol6532.7Good starting solvent due to its polarity.
Ethanol7824.5Another good polar protic solvent to test.
Isopropanol8219.9A slightly less polar alcohol option.
Acetone5620.7A polar aprotic option; its low boiling point is advantageous.
Acetonitrile8237.5A polar aprotic solvent with a higher boiling point.
Ethyl Acetate776.0A moderately polar solvent.
Toluene1112.4A nonpolar solvent, likely to be a poor choice on its own.
Hexane691.9A nonpolar solvent, potentially useful as an anti-solvent with a more polar "good" solvent.

Data sourced from various chemical property databases.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a chosen solvent. Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.

Visualizations

Below are diagrams illustrating the troubleshooting workflow for oiling out and a general experimental workflow for recrystallization.

G cluster_0 Troubleshooting Oiling Out start Oiling Out Observed reheat Reheat to Redissolve Oil start->reheat slow_cool Cool Slowly / Insulate reheat->slow_cool add_solvent Add More Solvent reheat->add_solvent seed_scratch Seed or Scratch reheat->seed_scratch success Crystals Form slow_cool->success Outcome fail Oiling Out Persists slow_cool->fail Outcome add_solvent->slow_cool seed_scratch->slow_cool change_solvent Change Solvent or Use Mixed Solvents fail->change_solvent pre_purify Pre-purify (e.g., Column Chromatography) fail->pre_purify change_solvent->reheat pre_purify->reheat

Caption: Troubleshooting workflow for addressing "oiling out".

G cluster_1 General Recrystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for a successful recrystallization.

References

Optimizing reaction yield for Diphenyl(quinuclidin-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Diphenyl(quinuclidin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a Grignard reaction. This involves reacting 4-quinuclidinone with a phenylmagnesium halide (typically phenylmagnesium bromide or chloride) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup.

Q2: How can I prepare the phenylmagnesium halide Grignard reagent?

A2: To prepare the Grignard reagent, magnesium turnings are activated, typically with a small crystal of iodine, in anhydrous ether. Bromobenzene or chlorobenzene is then added dropwise to initiate the formation of phenylmagnesium bromide or chloride. Successful initiation is indicated by a gentle reflux and the disappearance of the magnesium.

Q3: What are the critical parameters to control for a high-yield Grignard reaction?

A3: Several factors are crucial for maximizing the yield of the Grignard reaction. These include ensuring strictly anhydrous (water-free) conditions, controlling the temperature during the addition of 4-quinuclidinone, and using an appropriate molar ratio of the Grignard reagent to the ketone. An excess of the Grignard reagent is often used to ensure complete conversion of the starting material.

Q4: What are the primary methods for purifying the final product?

A4: The most common and effective purification techniques for this compound are recrystallization and column chromatography.[1] The choice between these methods depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A combination of both techniques may be necessary to achieve high purity.[1]

Q5: How do I choose a suitable solvent for recrystallization?

A5: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] For polar aminols like this compound, common solvent systems include hexane/ethyl acetate, toluene/hexane, and alcohol/water mixtures. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent pair.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Grignard Reagent Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon) to remove all traces of moisture. Use anhydrous solvents. Activate magnesium turnings with iodine or 1,2-dibromoethane.
Incomplete Reaction Increase the molar excess of the Grignard reagent to 2-3 equivalents. Extend the reaction time or gently heat the reaction mixture to ensure completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Side Reactions A major side reaction can be the Wurtz-like homocoupling of the phenyl halide, which can occur if the reaction is heated for too long.[2] Maintain a controlled temperature during the Grignard reagent formation and subsequent reaction with 4-quinuclidinone.
Poor Quenching Technique Add the quenching solution (e.g., saturated aqueous ammonium chloride or dilute hydrochloric acid) slowly at a low temperature (0 °C) to avoid decomposition of the product.
Product Purification Issues
Problem Potential Cause Solution
Product "oils out" instead of crystallizing The cooling rate is too fast, or the solvent is not ideal.[1]Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1] Try scratching the inside of the flask with a glass rod or adding a seed crystal. If oiling persists, re-evaluate the recrystallization solvent.
Low recovery of purified product Too much solvent was used, or the product is significantly soluble in the cold solvent.[1]Use the minimum amount of hot solvent necessary to dissolve the compound.[1] Ensure the solution is thoroughly cooled to maximize crystal formation.[1]
Purified product is still impure The chosen recrystallization solvent does not effectively differentiate between the product and impurities.[1] The cooling was too rapid, trapping impurities.[1]Select a different recrystallization solvent or solvent pair.[1] Perform column chromatography prior to recrystallization to remove persistent impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • 4-Quinuclidinone hydrochloride

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a crystal of iodine to the flask.

    • Add a small amount of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once the reaction initiates (indicated by bubbling and a color change), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until most of the magnesium has reacted.

  • Neutralization of 4-Quinuclidinone Hydrochloride:

    • Dissolve 4-quinuclidinone hydrochloride in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Extract the free base of 4-quinuclidinone with an organic solvent like dichloromethane or ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free 4-quinuclidinone.

  • Grignard Reaction:

    • Dissolve the obtained 4-quinuclidinone in anhydrous diethyl ether and place it in the dropping funnel.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add the 4-quinuclidinone solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Grignard Reaction Conditions

Entry Equivalents of PhMgBr Solvent Temperature (°C) Reaction Time (h) Yield (%)
11.5Diethyl Ether0 to RT365
22.0Diethyl Ether0 to RT380
32.5Diethyl Ether0 to RT385
42.0THF0 to RT378
52.5Diethyl Ether-20 to RT588

Note: The data presented in this table is illustrative and based on typical optimization results for Grignard reactions.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_ketone Ketone Preparation cluster_reaction Grignard Reaction cluster_purification Purification Mg Mg Turnings Grignard Phenylmagnesium Bromide Mg->Grignard I2 Iodine (catalyst) I2->Grignard PhBr Bromobenzene PhBr->Grignard Solvent1 Anhydrous Ether Solvent1->Grignard Reaction_Mix Reaction Mixture Grignard->Reaction_Mix Quinuclidinone_HCl 4-Quinuclidinone HCl Quinuclidinone 4-Quinuclidinone (free base) Quinuclidinone_HCl->Quinuclidinone Base aq. NaHCO3 Base->Quinuclidinone Quinuclidinone->Reaction_Mix Workup Aqueous Workup (NH4Cl) Reaction_Mix->Workup Crude_Product Crude Product Workup->Crude_Product Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Cause1 Inactive Grignard Reagent Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Side Reactions Start->Cause3 Cause4 Poor Quenching Start->Cause4 Sol1 Ensure Anhydrous Conditions Activate Mg Cause1->Sol1 Address Sol2 Increase Grignard Equivalents Extend Reaction Time Cause2->Sol2 Address Sol3 Control Temperature Cause3->Sol3 Address Sol4 Slow Quenching at 0 °C Cause4->Sol4 Address

Caption: Troubleshooting logic for low reaction yield.

References

Stability of Diphenyl(quinuclidin-4-yl)methanol in common laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Diphenyl(quinuclidin-4-yl)methanol in common laboratory solvents. The information is presented in a question-and-answer format to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For solid this compound, storage at 2-8°C is recommended.[1] When in solution, it is crucial to conduct stability studies to determine the appropriate storage conditions for your specific solvent and concentration.

Q2: In which common laboratory solvents is this compound soluble?

This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1] For other common laboratory solvents such as methanol, ethanol, acetonitrile, and water, solubility should be experimentally determined.

Q3: Is there any available data on the stability of this compound in these solvents?

Currently, there is limited publicly available quantitative data on the stability of this compound in common laboratory solvents. Therefore, it is imperative to perform stability studies under your specific experimental conditions. General protocols for conducting such studies are provided in the troubleshooting guide below.

Troubleshooting Guides

Issue 1: How do I assess the stability of my this compound solution?

To assess the stability, you should perform a stability study that monitors the concentration of this compound and the appearance of any degradation products over time. This typically involves using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

A general workflow for a stability study is outlined below:

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare this compound solution in the desired solvent initial_analysis Perform initial analysis (T=0) using a validated HPLC method prep_solution->initial_analysis store_samples Store aliquots of the solution under various conditions (e.g., 2-8°C, room temperature, 40°C) initial_analysis->store_samples time_points Withdraw aliquots at defined time points (e.g., 24h, 48h, 1 week) store_samples->time_points analyze_samples Analyze aliquots by HPLC to determine concentration and detect degradation products time_points->analyze_samples data_analysis Evaluate data to determine the rate of degradation analyze_samples->data_analysis Compare results to T=0

Caption: General experimental workflow for assessing the stability of a compound in solution.

Issue 2: My compound appears to be degrading. How can I identify the cause?

Degradation can be influenced by several factors, including temperature, light, pH, and the presence of oxygen. To identify the cause, you can perform forced degradation (stress testing) studies. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation pathways.

The logical relationship for investigating degradation pathways is as follows:

Degradation_Investigation cluster_stress_tests Forced Degradation Studies cluster_analysis Analysis of Degradants degradation_observed Degradation of this compound Observed acid Acid Hydrolysis (e.g., 0.1 M HCl) degradation_observed->acid base Base Hydrolysis (e.g., 0.1 M NaOH) degradation_observed->base oxidation Oxidation (e.g., 3% H2O2) degradation_observed->oxidation thermal Thermal Stress (e.g., 60°C) degradation_observed->thermal photo Photostability (exposure to UV/Vis light) degradation_observed->photo hplc_ms Analyze stressed samples by LC-MS to identify and characterize degradation products acid->hplc_ms base->hplc_ms oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms pathway_elucidation Identify Degradation Pathways hplc_ms->pathway_elucidation Elucidate degradation pathways

Caption: Logical workflow for investigating potential degradation pathways using forced degradation studies.

Experimental Protocols

The following are general protocols for conducting stability studies. These should be adapted based on the specific characteristics of this compound and the analytical method used.

Protocol 1: Preparation of Stock Solution and Stability Samples
  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO, Methanol) to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 100 µg/mL).

  • Aliquoting: Dispense equal volumes of the working solution into multiple, appropriate vials (e.g., amber glass vials to protect from light).

  • Initial Analysis (T=0): Immediately analyze three of the freshly prepared samples to establish the initial concentration and purity.

Protocol 2: Forced Degradation Studies

These studies are designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[2]

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase to the working concentration for analysis.[2]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[2]

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[2]

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it with the mobile phase for analysis.[2]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[2]

    • Store the solution at room temperature, protected from light, for a set duration (e.g., 12 hours).[2]

    • At appropriate time points, withdraw an aliquot, dilute it with the mobile phase, and analyze.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a container and expose it to dry heat (e.g., 80°C) in an oven for a specified time (e.g., 48 hours).[2]

    • At different time intervals, take a sample, dissolve it in a suitable solvent, dilute it to the working concentration, and analyze.

  • Photostability:

    • Expose a solution of the compound to a calibrated light source (e.g., consistent with ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After the exposure period, prepare solutions of both the exposed and control samples for analysis.

Protocol 3: Long-Term and Accelerated Stability Testing

For more comprehensive stability profiles, long-term and accelerated stability studies are recommended.

  • Accelerated Stability Testing: These studies are performed under exaggerated storage conditions to speed up degradation. A common condition is 40°C ± 2°C / 75% RH ± 5% RH.[3]

  • Long-Term Stability Testing: These studies are conducted under recommended storage conditions to establish the shelf-life. Typical conditions include 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]

Samples from these studies are typically analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[3]

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and analysis. An example table is provided below.

Storage ConditionTime PointConcentration (%) of this compoundTotal Degradation Products (%)Appearance of Solution
2-8°C0100.00.0Clear, colorless
1 week99.80.2Clear, colorless
1 month99.50.5Clear, colorless
Room Temp.0100.00.0Clear, colorless
1 week98.21.8Clear, colorless
1 month95.14.9Faintly yellow
40°C0100.00.0Clear, colorless
1 week92.57.5Yellow
1 month85.314.7Yellow, precipitate

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

References

Preventing degradation of Diphenyl(quinuclidin-4-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Diphenyl(quinuclidin-4-yl)methanol during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue 1: Visible Changes in the Compound (Color Change, Clumping)

  • Question: My solid this compound has changed color (e.g., turned slightly yellow) or started to clump together. What should I do?

  • Answer: Visible changes in the physical appearance of the compound can be an indicator of degradation or moisture absorption.

    • Immediate Action:

      • Segregate the affected vial to prevent cross-contamination.

      • Re-evaluate the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the extent of degradation.

    • Troubleshooting Steps:

      • Review Storage Conditions: Confirm that the compound is stored at the recommended temperature (see FAQs below), in a tightly sealed container, and protected from light.

      • Check Container Integrity: Ensure the vial cap is securely fastened and that there are no cracks or defects in the container that could allow moisture or air to enter.

      • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing variability or unexpected results in my experiments using this compound from a previously opened container. Could this be due to degradation?

  • Answer: Yes, inconsistent results can be a sign that the compound has degraded, leading to a lower concentration of the active molecule and the presence of impurities.

    • Troubleshooting Steps:

      • Purity Analysis: Perform a purity check on the stored compound using a validated stability-indicating HPLC method. Compare the chromatogram to that of a new, unopened standard.

      • Solvent Purity: Ensure that the solvents used to dissolve the compound are of high purity and free from contaminants that could induce degradation (e.g., peroxides in ethers).

      • Handling Technique: Review your handling procedures. Minimize the time the container is open to the atmosphere. Use clean, dry spatulas and weighing instruments.

Issue 3: Appearance of New Peaks in Chromatographic Analysis

  • Question: My recent HPLC/LC-MS analysis of a stored sample of this compound shows new, unidentified peaks that were not present in the initial analysis. What could be the cause?

  • Answer: The appearance of new peaks is a strong indication of degradation. The identity of these peaks will depend on the degradation pathway.

    • Potential Degradation Pathways:

      • Oxidation: Although tertiary alcohols are generally resistant to mild oxidation, harsh conditions or the presence of strong oxidizing agents could potentially lead to the formation of N-oxides at the quinuclidine nitrogen.

      • Photodegradation: The benzhydryl moiety (the two phenyl rings attached to the same carbon) can be susceptible to photolytic cleavage or rearrangement upon exposure to UV light.

      • Acid/Base Catalyzed Degradation: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to unforeseen degradation pathways.

    • Action Plan:

      • Characterize Degradants: If possible, use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure of the degradation products.

      • Review Storage and Handling: Investigate potential exposure to light, reactive chemicals, or extreme pH conditions during storage and handling.

      • Forced Degradation Studies: To proactively understand potential degradation products, consider performing forced degradation studies under controlled stress conditions (see Experimental Protocols section).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture. Several temperature conditions are suggested by various suppliers:

  • Room temperature [1]

  • Refrigerated (2-8°C)

  • Frozen (-20°C) for extended storage.

Always refer to the Certificate of Analysis or the supplier's recommendation for the specific lot you have received. The product is chemically stable under standard ambient conditions (room temperature) when stored properly.[2]

Q2: Is this compound sensitive to light?

Q3: Is this compound susceptible to oxidation?

A3: this compound is a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation under normal conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. However, the tertiary amine of the quinuclidine ring could be susceptible to oxidation under strong oxidizing conditions. For routine storage, oxidation is not expected to be a primary degradation pathway if the compound is stored in a tightly sealed container.

Q4: How should I handle the compound to minimize degradation?

A4:

  • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Minimize the time the container is open to the atmosphere.

  • Use clean, dry utensils for handling.

  • For long-term storage of solid material, consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing.

  • If preparing stock solutions, use high-purity, degassed solvents and store the solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protected containers. The stability of the compound in solution should be experimentally determined.

Data Presentation

The following table can be used to log data from your own stability studies of this compound under various conditions.

Storage ConditionTime Point (Months)AppearancePurity by HPLC (%)Major Degradant 1 (%)Major Degradant 2 (%)
-20°C, Dark, Sealed 0White Solid99.8Not DetectedNot Detected
6
12
24
2-8°C, Dark, Sealed 0White Solid99.8Not DetectedNot Detected
6
12
24
25°C/60% RH, Dark 0White Solid99.8Not DetectedNot Detected
1
3
6
40°C/75% RH, Dark 0White Solid99.8Not DetectedNot Detected
1
3
6
Photostability (ICH Q1B) 0White Solid99.8Not DetectedNot Detected
Post-exposure

RH = Relative Humidity

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products. Note: This method may require optimization for your specific equipment and needs.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or trifluoroacetic acid (for mobile phase modification).

    • This compound reference standard.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Procedure:

    • Inject the blank (diluent), reference standard solution, and sample solution.

    • Analyze the resulting chromatograms for the appearance of new peaks or a decrease in the area of the main peak.

    • Calculate the percentage purity by area normalization.

Protocol: Forced Degradation Studies

To understand potential degradation pathways, forced degradation studies can be performed on a sample of this compound.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize a sample before injection into the HPLC.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize a sample before injection.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

After exposure to each stress condition, analyze the samples by the stability-indicating HPLC method to observe the extent of degradation and the profile of the degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Degradation of this compound start Degradation Suspected obs_change Visible Change in Compound? (e.g., color, clumping) start->obs_change inconsistent_results Inconsistent Experimental Results? obs_change->inconsistent_results No check_purity Perform Purity Analysis (HPLC) obs_change->check_purity Yes new_peaks New Peaks in Chromatography? inconsistent_results->new_peaks No inconsistent_results->check_purity Yes new_peaks->check_purity Yes investigate_other Investigate Other Experimental Variables (e.g., reagents, instrument) new_peaks->investigate_other No degradation_confirmed Degradation Confirmed check_purity->degradation_confirmed Purity < Specification no_degradation No Significant Degradation check_purity->no_degradation Purity OK review_storage Review Storage Conditions (Temp, Light, Seal) review_handling Review Handling Procedures review_storage->review_handling implement_capa Implement Corrective Actions: - Discard degraded material - Optimize storage (e.g., inert gas) - Refine handling protocols review_handling->implement_capa degradation_confirmed->review_storage no_degradation->investigate_other

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Scaling Up the Synthesis of Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Diphenyl(quinuclidin-4-yl)methanol, a key intermediate for various pharmaceutical compounds. This guide focuses on the challenges encountered when scaling up the synthesis from laboratory to pilot plant or industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this synthesis, which typically involves a Grignard reaction between a phenylmagnesium halide and 4-quinuclidinone, are:

  • Exothermic Reaction Control: The Grignard reaction is highly exothermic. Inadequate heat dissipation on a larger scale can lead to a runaway reaction, posing significant safety risks.[1]

  • Mass Transfer Limitations: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, promoting the formation of by-products.

  • Grignard Reagent Initiation and Stability: Initiating the Grignard reaction can be inconsistent at a large scale. The reagent is also sensitive to moisture and air.

  • By-product Formation: Increased reaction times and potential temperature fluctuations at scale can lead to a higher prevalence of side reactions, such as the formation of biphenyl.[1]

  • Product Isolation and Purification: Crystallization and purification of the final product can be challenging at a larger scale, potentially affecting yield and purity.

  • Process Safety Management: Handling large quantities of flammable solvents (like THF or diethyl ether) and reactive Grignard reagents requires stringent safety protocols.

Q2: What are the common by-products in this synthesis and how can their formation be minimized at scale?

A2: The most common by-product is biphenyl, formed from the coupling of the Grignard reagent.[1] Its formation can be minimized by:

  • Controlled Addition Rate: Slow, controlled addition of the electrophile (4-quinuclidinone) to the Grignard reagent.

  • Effective Cooling: Maintaining a consistent and low reaction temperature to disfavor the coupling reaction.

  • High-Quality Reagents: Using dry solvents and high-purity magnesium and bromobenzene.

Another potential by-product is the unreacted starting material. Minimizing this requires ensuring the Grignard reagent is fully formed and active before the addition of 4-quinuclidinone.

Q3: What are the key safety considerations for the large-scale synthesis of this compound?

A3: The primary safety concerns revolve around the Grignard reaction:

  • Fire Hazard: Diethyl ether and THF are highly flammable. Large-scale reactions should be conducted in appropriately rated reactors with adequate fire suppression systems.

  • Runaway Reaction: The exothermic nature of the reaction requires robust cooling systems and emergency quenching procedures.[1]

  • Moisture Sensitivity: The Grignard reagent reacts violently with water. All equipment must be scrupulously dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Appropriate PPE, including fire-retardant lab coats, safety glasses, and gloves, is mandatory.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Grignard reagent formation. - Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine).- Use anhydrous solvents and reagents.- Monitor the disappearance of magnesium to confirm reagent formation.
Side reactions. - Maintain a low and consistent reaction temperature.- Control the addition rate of 4-quinuclidinone.
Product loss during work-up and purification. - Optimize the quenching procedure to avoid product degradation.- Select an appropriate solvent system for crystallization to maximize recovery.
Low Purity Presence of by-products (e.g., biphenyl). - See Q2 in the FAQ section for minimizing by-product formation.- Employ efficient purification techniques like recrystallization or column chromatography.
Incomplete reaction. - Ensure sufficient reaction time after the addition of 4-quinuclidinone.- Monitor the reaction progress using techniques like TLC or HPLC.
Reaction Fails to Initiate Passivated magnesium. - Use fresh, high-quality magnesium turnings.- Activate the magnesium with a small amount of iodine or 1,2-dibromoethane.
Presence of moisture. - Rigorously dry all glassware and use anhydrous solvents.
Runaway Reaction Poor heat dissipation. - Ensure the reactor's cooling system is functioning optimally.- Reduce the addition rate of the electrophile.- Have an emergency quenching plan in place.
Product is an Oil and Fails to Crystallize Presence of impurities. - Purify the crude product using column chromatography before attempting crystallization.
Inappropriate crystallization solvent. - Perform small-scale solvent screening to find a suitable solvent or solvent mixture.
Cooling too rapidly. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

Data Presentation

The following tables provide a comparison of typical reaction parameters and outcomes at different scales. Please note that the pilot-scale data are estimates based on common scale-up principles and may vary depending on the specific equipment and process.

Table 1: Reaction Parameters at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg) (Estimated)
Reactants
4-Quinuclidinone10 g1 kg
Magnesium Turnings2.1 g210 g
Bromobenzene13.5 g1.35 kg
Anhydrous THF200 mL20 L
Reaction Conditions
Grignard Formation TemperatureReflux40-50°C (controlled)
Addition Temperature0°C to 5°C0°C to 10°C
Reaction Time2-4 hours4-6 hours
Stirring Speed300-400 rpm100-200 rpm (impeller design dependent)

Table 2: Yield and Purity at Different Scales

ScaleTypical Yield (%)Typical Purity (%) (after crystallization)
Lab Scale (10 g)75-85%>98%
Pilot Scale (1 kg) (Estimated)65-75%>97%

Experimental Protocols

Lab-Scale Synthesis (10 g)

Materials:

  • 4-Quinuclidinone (10 g, 0.08 mol)

  • Magnesium turnings (2.1 g, 0.087 mol)

  • Bromobenzene (13.5 g, 0.086 mol)

  • Anhydrous Tetrahydrofuran (THF) (200 mL)

  • Iodine (1 crystal)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add the magnesium turnings and a crystal of iodine to the flask.

    • Add 20 mL of anhydrous THF.

    • In the dropping funnel, prepare a solution of bromobenzene in 80 mL of anhydrous THF.

    • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gently warm the flask.

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour until most of the magnesium has reacted.

  • Grignard Reaction:

    • Cool the Grignard reagent to 0°C in an ice bath.

    • Dissolve 4-quinuclidinone in 100 mL of anhydrous THF and add it to the dropping funnel.

    • Add the 4-quinuclidinone solution dropwise to the cooled Grignard reagent, maintaining the internal temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Pilot-Scale Synthesis (1 kg) (Estimated Protocol)

Equipment:

  • 100 L glass-lined reactor with a jacketed cooling system, mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Addition vessel.

  • Filtration and drying equipment.

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Grignard Reagent Preparation:

    • Charge the reactor with magnesium turnings (210 g) and 2 L of anhydrous THF.

    • Add a small amount of iodine to initiate the reaction.

    • Prepare a solution of bromobenzene (1.35 kg) in 8 L of anhydrous THF in the addition vessel.

    • Slowly add a small portion of the bromobenzene solution to the reactor.

    • Once the reaction is initiated (monitor temperature), add the remaining bromobenzene solution at a controlled rate to maintain the temperature between 40-50°C.

    • After the addition, stir for 1-2 hours.

  • Grignard Reaction:

    • Cool the reactor contents to 0-5°C.

    • Prepare a solution of 4-quinuclidinone (1 kg) in 10 L of anhydrous THF in the addition vessel.

    • Add the 4-quinuclidinone solution to the reactor at a rate that maintains the internal temperature between 0-10°C.

    • After the addition, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Work-up and Isolation:

    • Cool the reactor to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with a suitable solvent.

    • Combine the organic layers, wash with brine, and concentrate in vacuo.

    • Isolate the product by filtration and dry under vacuum.

Visualizations

experimental_workflow cluster_grignard_prep Grignard Reagent Preparation cluster_grignard_reaction Grignard Reaction cluster_workup Work-up and Purification reagents_g Mg, I₂, THF initiation Initiation reagents_g->initiation bromo Bromobenzene in THF bromo->initiation addition_g Controlled Addition initiation->addition_g formation Grignard Reagent Formed addition_g->formation addition_r Controlled Addition at 0-5°C formation->addition_r quinuclidinone 4-Quinuclidinone in THF quinuclidinone->addition_r reaction Reaction at RT addition_r->reaction quench Quench (aq. NH₄Cl) reaction->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate crystallize Crystallization concentrate->crystallize product Pure Product crystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity cluster_initiation No Initiation start Problem Encountered incomplete_grignard Incomplete Grignard Formation? start->incomplete_grignard Low Yield byproducts By-products Present? start->byproducts Low Purity mg_passive Passive Mg? start->mg_passive No Initiation side_reactions Side Reactions? incomplete_grignard->side_reactions solution_yield Check Reagents, Activation incomplete_grignard->solution_yield workup_loss Loss During Work-up? side_reactions->workup_loss solution_purity Control Temp, Purify side_reactions->solution_purity workup_loss->solution_yield incomplete_reaction Incomplete Reaction? byproducts->incomplete_reaction byproducts->solution_purity incomplete_reaction->solution_purity moisture Moisture Present? mg_passive->moisture solution_initiation Activate Mg, Dry System mg_passive->solution_initiation moisture->solution_initiation

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for interpreting unexpected peaks in the 1H and 13C NMR spectra of Diphenyl(quinuclidin-4-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

A1: The expected 1H NMR chemical shifts for this compound can vary slightly depending on the solvent used. Based on available data, the approximate chemical shifts are provided in the table below.

Proton Approximate Chemical Shift (δ) in MeOD Expected Multiplicity
Phenyl-H7.54 ppmMultiplet
Phenyl-H7.26 ppmMultiplet
Phenyl-H7.17 ppmMultiplet
Quinuclidine-H2.83 ppmMultiplet
Quinuclidine-H1.82 ppmMultiplet

Q2: I am observing peaks that do not correspond to the expected spectrum of this compound. What could be the source of these unexpected signals?

A2: Unexpected peaks in the NMR spectrum can arise from several sources. The most common culprits are residual solvents, unreacted starting materials, reaction byproducts, or degradation of the product. A logical approach to identifying these impurities is essential for accurate spectral interpretation.

Below is a troubleshooting workflow to help identify the source of unexpected peaks.

Troubleshooting_Unexpected_NMR_Peaks cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Identification Unexpected_Peaks Unexpected Peaks in NMR Spectrum Check_Solvent 1. Compare with known solvent peaks Unexpected_Peaks->Check_Solvent Start Here Check_Starting_Materials 2. Compare with NMR of starting materials Check_Solvent->Check_Starting_Materials No Match Solvent_Impurity Residual Solvent Check_Solvent->Solvent_Impurity Match Found Consider_Byproducts 3. Consider potential reaction byproducts Check_Starting_Materials->Consider_Byproducts No Match Starting_Material Unreacted Starting Material Check_Starting_Materials->Starting_Material Match Found Assess_Degradation 4. Evaluate possibility of product degradation Consider_Byproducts->Assess_Degradation No Plausible Byproducts Byproduct Reaction Byproduct Consider_Byproducts->Byproduct Plausible Structure Degradation_Product Degradation Product Assess_Degradation->Degradation_Product Signs of Instability Byproduct_Formation cluster_0 Reactants cluster_1 Reaction cluster_2 Products Quinuclidine_Derivative 4-Lithiated Quinuclidine Grignard_Reaction Grignard-type Reaction Quinuclidine_Derivative->Grignard_Reaction Benzophenone Benzophenone Benzophenone->Grignard_Reaction Target_Product This compound Grignard_Reaction->Target_Product Desired Pathway Byproduct Potential Byproducts (e.g., from reduction or enolization) Grignard_Reaction->Byproduct Side Reaction Degradation_Assessment Sample_History Review Sample History (age, storage conditions, exposure to acid/heat) Repeat_NMR Re-run NMR on a fresh or recently purified sample Sample_History->Repeat_NMR Compare_Spectra Compare new and old spectra Repeat_NMR->Compare_Spectra Increased_Impurity Increased intensity of unexpected peaks in older sample? Compare_Spectra->Increased_Impurity Degradation_Confirmed Degradation is likely Increased_Impurity->Degradation_Confirmed Yes Degradation_Unlikely Degradation is unlikely Increased_Impurity->Degradation_Unlikely No

Technical Support Center: Enhancing the Solubility of Diphenyl(quinuclidin-4-yl)methanol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving Diphenyl(quinuclidin-4-yl)methanol for use in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C₂₀H₂₃NO and a molecular weight of approximately 293.4 g/mol .[1][2] It is recognized as a reference standard and an impurity of the active pharmaceutical ingredient Umeclidinium Bromide.[1][3]

Q2: What is the known solubility of this compound?

The primary solvent in which this compound is known to be soluble is Dimethyl sulfoxide (DMSO).[4] A related compound, Umeclidinium bromide, is also soluble in ethanol and dimethylformamide but is sparingly soluble in aqueous buffers.[5]

Q3: Why am I observing precipitation when I dilute my compound in aqueous media for my assay?

This is a common issue for compounds that are poorly soluble in water. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution if its solubility limit in the final aqueous environment is exceeded.

Q4: What is the general approach to improving the solubility of a compound for in vitro assays?

A systematic approach involves starting with common organic solvents, followed by the use of co-solvents, and then exploring more advanced formulation strategies if needed. It is crucial to determine the maximum tolerable concentration of any solvent or excipient in your specific assay to avoid off-target effects.

Troubleshooting Guide

This guide will help you address common solubility challenges encountered with this compound.

Issue 1: Compound precipitates upon initial dilution in aqueous buffer.

Root Cause: The compound has low aqueous solubility, and the dilution factor is not sufficient to keep it in solution.

Solutions:

  • Optimize DMSO Concentration: While minimizing DMSO in the final assay is important, a slightly higher concentration may be necessary. Many cell-based assays can tolerate DMSO concentrations up to 0.5% without significant toxicity. Always include a vehicle control with the same final DMSO concentration.

  • Use a Co-solvent: The addition of a water-miscible organic co-solvent can improve solubility.

Experimental Workflow for Co-solvent Screening

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Co-solvent Selection & Intermediate Dilution cluster_2 Step 3: Final Dilution & Observation cluster_3 Step 4: Optimization prep_stock Prepare a concentrated stock solution of this compound in 100% DMSO. select_cosolvent Select potential co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400). prep_stock->select_cosolvent intermediate_dilution Prepare intermediate dilutions of the DMSO stock in the selected co-solvents. select_cosolvent->intermediate_dilution final_dilution Dilute the intermediate solutions into the final aqueous assay buffer. intermediate_dilution->final_dilution observe Visually inspect for precipitation immediately and after a set incubation period. final_dilution->observe optimize Identify the co-solvent and concentration that maintains solubility. observe->optimize

Caption: A stepwise workflow for screening co-solvents to improve compound solubility.

Issue 2: The use of co-solvents is not effective or is incompatible with the assay.

Root Cause: The compound may require a more significant alteration of its microenvironment to stay in solution.

Solutions:

  • pH Adjustment: For ionizable compounds, solubility can be pH-dependent. Since this compound contains a basic quinuclidine nitrogen, altering the pH of the buffer might improve its solubility. The pKa of the conjugate acid of the parent quinuclidine is approximately 11.0.[6]

  • Use of Surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic compounds by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.

Quantitative Data Summary

The following tables summarize the known solubility of this compound and related compounds, along with common solvents and excipients used to improve solubility.

Table 1: Known Solubility of this compound and a Related Compound

CompoundSolventSolubility
This compoundDMSOSoluble[4]
Umeclidinium bromideEthanol~0.14 mg/mL[5]
DMSO~15 mg/mL[5]
Dimethyl formamide~10 mg/mL[5]
Aqueous BuffersSparingly soluble[5]
1:3 solution of DMSO:PBS (pH 7.2)~0.25 mg/mL[5]

Table 2: Common Solvents and Excipients for Improving Solubility of Poorly Soluble Compounds

CategoryExamplesMechanism of Action
Co-solvents Ethanol, Propylene Glycol, Polyethylene Glycol (PEG)Reduces the polarity of the aqueous solvent.
pH Modifiers Buffers (e.g., citrate, phosphate)Increases the ionization of acidic or basic compounds.
Surfactants Polysorbates (Tween series), Sorbitan esters (Span series)Form micelles that encapsulate hydrophobic molecules.
Complexing Agents Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD)Forms inclusion complexes with the drug molecule.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM).

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Dilution in Aqueous Buffer
  • Thaw: Thaw a fresh aliquot of the DMSO stock solution at room temperature.

  • Serial Dilution (Optional): If a wide range of concentrations is being tested, perform serial dilutions of the stock solution in 100% DMSO.

  • Final Dilution: Directly add a small volume of the DMSO stock (or diluted stock) to the pre-warmed aqueous assay buffer. The final DMSO concentration should ideally be kept below 0.5%.

  • Mixing: Mix immediately and thoroughly by gentle inversion or vortexing.

  • Observation: Visually inspect the solution for any signs of precipitation.

Logical Relationship of Solubility Improvement Strategies

G start Start with Poorly Soluble Compound dmso Prepare Stock in 100% DMSO start->dmso dilute Dilute in Aqueous Buffer dmso->dilute precipitate Precipitation Occurs? dilute->precipitate success Proceed with Assay precipitate->success No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes cosolvent Use Co-solvents (e.g., Ethanol, PEG) troubleshoot->cosolvent ph_adjust Adjust pH of Buffer troubleshoot->ph_adjust surfactant Add Surfactants (e.g., Tween 20) troubleshoot->surfactant cyclodextrin Use Cyclodextrins troubleshoot->cyclodextrin cosolvent->dilute ph_adjust->dilute surfactant->dilute cyclodextrin->dilute

Caption: Decision tree for addressing solubility issues of experimental compounds.

References

Validation & Comparative

A Comparative Guide to the Identity and Purity Confirmation of Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyl(quinuclidin-4-yl)methanol is a key chemical intermediate and a known reference standard in the synthesis of active pharmaceutical ingredients (APIs), notably as an impurity of Umeclidinium Bromide.[1][2] For researchers and professionals in drug development, confirming the unequivocal identity and assessing the purity of such intermediates is a critical step to ensure the quality, safety, and efficacy of the final drug product. Impurities can arise from various sources, including the synthetic route (unreacted starting materials, by-products, residual solvents) and degradation.[3]

This guide provides a comprehensive comparison of analytical methodologies for the characterization of this compound. It includes detailed experimental protocols for definitive identity confirmation and robust purity assessment, supported by comparative data on the utility of various techniques.

Identity Confirmation

The first step in qualifying a batch of a chemical compound is to confirm its molecular structure. This is typically achieved using a combination of spectroscopic techniques that provide orthogonal information.

Table 1: Key Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 461648-39-5[1]
Molecular Formula C₂₀H₂₃NO[1]
Molecular Weight 293.4 g/mol [1]
Core Spectroscopic Identification Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

2. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structural components. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and specific analytical tool.

Experimental Protocols for Identity Confirmation

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Objective: To confirm the carbon-hydrogen framework of the molecule.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Expected Results: The spectrum should show distinct signals corresponding to the aromatic protons of the two phenyl groups (typically in the δ 7.0-7.5 ppm region), signals for the aliphatic protons of the quinuclidine ring system, and a characteristic signal for the hydroxyl (-OH) proton. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Results: The spectrum will display signals for each unique carbon atom. Key signals include those for the aromatic carbons, the aliphatic carbons of the quinuclidine cage, and a distinct signal for the carbinol carbon (the carbon attached to the -OH group), typically in the δ 70-80 ppm range.[4]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight and obtain structural information from fragmentation patterns.

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Full scan MS and data-dependent MS/MS.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Expected MS Result: The full scan spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 294.4.

    • Expected MS/MS Fragmentation: Fragmentation of the parent ion (m/z 294.4) is expected to yield characteristic product ions. Common fragmentation pathways for similar structures involve the loss of water (H₂O) and cleavages within the quinuclidine ring or at the bond connecting the ring to the diphenylmethanol moiety.[5][6]

Purity Assessment: A Comparative Overview

Once identity is confirmed, the purity of the compound must be determined. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry due to its high resolution and quantitative accuracy.[2][3] However, other methods can provide complementary information.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleResolution & SensitivityQuantitationPrimary Application
HPLC (UV) Differential partitioning between mobile and stationary phases.Very High / High (ng-pg)ExcellentPrimary method for quantitative purity analysis and impurity profiling.[7]
TLC Differential migration on a stationary phase plate.Low to Moderate / Moderate (µg)Semi-quantitativeRapid, qualitative screening for reaction monitoring and preliminary purity checks.[4]
Melting Point Temperature range over which a solid melts.N/ANoIndicates the presence of impurities, which typically depress and broaden the melting range.
Elemental Analysis Measures the percentage of C, H, N, etc.N/AGoodConfirms elemental composition against the theoretical formula. Purity must be high for accurate results.
Experimental Protocol for Purity Assessment

Protocol 3: High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Objective: To separate and quantify the main compound and any potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is recommended. For example: Start with 90% Solvent A (0.1% Trifluoroacetic Acid in Water) and 10% Solvent B (Acetonitrile). Linearly increase to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The method should be validated for linearity, accuracy, and precision.

Workflow and Data Visualization

A logical workflow is essential for the systematic confirmation of a chemical standard's identity and purity. The following diagram illustrates this process.

G cluster_0 Characterization Workflow cluster_1 Spectroscopic Methods cluster_2 Chromatographic & Other Methods A Sample Received B Identity Confirmation A->B NMR NMR (1H, 13C) B->NMR MS LC-MS B->MS C Purity Assessment HPLC HPLC-UV C->HPLC Other TLC, MP, EA C->Other D Data Analysis & Review E Certificate of Analysis (Identity & Purity Confirmed) D->E NMR->C MS->C HPLC->D Other->D

References

A Comparative Guide to Validating the Enantiomeric Excess of Chiral Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of enantiomeric excess (ee) is critical in the development and quality control of chiral pharmaceutical compounds such as Diphenyl(quinuclidin-4-yl)methanol, a key precursor for various active pharmaceutical ingredients. The stereoisomeric composition of a drug can significantly impact its pharmacological activity, efficacy, and safety profile. This guide provides a comparative analysis of common analytical techniques used to validate the enantiomeric excess of this compound, complete with experimental data, detailed protocols, and workflow visualizations.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric excess depends on factors such as the required accuracy, sample matrix, available equipment, and the stage of drug development. The most prevalent techniques include chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC) NMR Spectroscopy with Chiral Derivatizing Agents
Principle Physical separation of enantiomers on a chiral stationary phase (CSP).Physical separation using a CSP with supercritical CO2 as the primary mobile phase.Chemical derivatization of enantiomers to form diastereomers with distinguishable signals in the NMR spectrum.
Primary Application Gold standard for accurate and precise ee determination and purification.High-throughput screening, purification, and routine analysis; often faster than HPLC.Structural confirmation and ee determination without physical separation.
Typical Accuracy Excellent (often <0.1% error).Excellent (comparable to HPLC).Good to Very Good (typically 1-2% error).
Analysis Time 10 - 30 minutes per sample.2 - 10 minutes per sample.15 - 45 minutes per sample (plus reaction time for derivatization).
Sample Requirement Low (microgram to milligram scale).Low (microgram to milligram scale).Higher (milligram scale).
Development Effort Moderate to high (screening of columns and mobile phases is often required).Moderate (method development can be faster than HPLC).Moderate (requires selection of a suitable derivatizing agent and reaction optimization).
Key Advantage High resolution and accuracy; well-established method.High speed, lower organic solvent consumption.Provides structural information; no need for a reference standard of the minor enantiomer.
Key Limitation Higher solvent cost and disposal considerations.Requires specialized instrumentation.Lower accuracy than chromatography; potential for kinetic resolution during derivatization.

Experimental Protocols

Detailed and validated protocols are essential for achieving reproducible and accurate results. Below are representative methods for determining the enantiomeric excess of this compound using Chiral HPLC and NMR Spectroscopy.

Protocol 1: Chiral HPLC Method

This protocol outlines a standard approach for separating the enantiomers of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column such as a Chiralpak AD-H or Chiralcel OD-H is often a good starting point.

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample.

  • Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an amine additive (e.g., Diethylamine, DEA) to improve peak shape. A typical starting ratio is 80:20 (Hexane:IPA) + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess using the peak areas (A) from the chromatogram:

    • ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)

This method involves converting the enantiomeric alcohol into diastereomeric esters, which exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum.

1. Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

2. Derivatization Procedure:

  • In an NMR tube, dissolve ~5 mg of this compound in 0.7 mL of anhydrous deuterated chloroform (CDCl₃).

  • Add 1.1 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, or Mosher's acid chloride).

  • Add a small amount of a non-nucleophilic base like pyridine (~1.2 equivalents) to scavenge the HCl byproduct.

  • Cap the NMR tube and allow the reaction to proceed at room temperature for 30 minutes, or until completion is confirmed by TLC or a preliminary NMR scan.

3. NMR Acquisition:

  • Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. In ¹⁹F NMR, the signals for the -CF₃ group of the two diastereomers will be singlets with different chemical shifts.

4. Data Analysis:

  • Identify the distinct signals corresponding to the two diastereomers.

  • Carefully integrate the signals.

  • Calculate the enantiomeric excess based on the integral values (I):

    • ee (%) = [(I_major - I_minor) / (I_major + I_minor)] x 100

Data Presentation

The following table presents representative data that could be obtained from the analysis of a sample of this compound with a hypothetical 98% enantiomeric excess.

Method Parameter (R)-Enantiomer (S)-Enantiomer Calculated ee (%)
Chiral HPLC Retention Time (min)12.515.298.0
Peak Area99.01.0
¹⁹F NMR with (R)-MTPA Chemical Shift (ppm)-71.53-71.6897.9
Integral Value98.951.05

Visualized Workflows

Diagrams help clarify the logical flow of the analytical processes. The following have been generated using the DOT language to meet visualization requirements.

G cluster_0 General Workflow for ee Determination Sample Chiral Analyte Sample Method Select Analytical Method (HPLC, SFC, NMR) Sample->Method Prep Sample Preparation (Dissolution / Derivatization) Method->Prep Analysis Instrumental Analysis Prep->Analysis Data Data Acquisition (Chromatogram / Spectrum) Analysis->Data Calc Integration and Calculation Data->Calc Result Report Enantiomeric Excess (%) Calc->Result G cluster_1 Principle of Chiral HPLC Separation cluster_2 Resulting Chromatogram Analyte Racemic Mixture (R and S Enantiomers) Column Chiral Stationary Phase (CSP) Analyte->Column Interaction Differential Diastereomeric Interactions Column->Interaction (R)-Enantiomer forms more stable complex Separation Separated Enantiomers Interaction->Separation PeakR Peak (R) Separation->PeakR Elutes Faster PeakS Peak (S) Separation->PeakS Elutes Slower

A Comparative Analysis of Muscarinic Receptor Binding: Diphenyl(quinuclidin-4-yl)methanol vs. Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the muscarinic acetylcholine receptor (mAChR) binding properties of the well-characterized antagonist, scopolamine, and the synthetic intermediate, diphenyl(quinuclidin-4-yl)methanol. While extensive data is available for scopolamine, a comprehensive pharmacological profile for this compound is not publicly documented. This guide summarizes the existing binding data for scopolamine, outlines standard experimental protocols for assessing muscarinic receptor affinity, and discusses the structural context of this compound.

Introduction to Muscarinic Receptors

Muscarinic acetylcholine receptors are a subtype of acetylcholine receptors that are crucial for mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. These G protein-coupled receptors are integral to a wide array of physiological functions, including learning, memory, and the regulation of the autonomic nervous system. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with unique tissue distribution and signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins to activate phospholipase C, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase. This diversity in function makes them significant targets for drug development in various therapeutic areas.

Comparative Analysis of Binding Affinities

A direct quantitative comparison of the binding affinities of this compound and scopolamine for muscarinic receptor subtypes is challenging due to the lack of publicly available experimental data for this compound.

This compound is primarily documented as a chemical intermediate in the synthesis of umeclidinium bromide, a long-acting muscarinic antagonist. While its quinuclidinol scaffold is a core component of many potent muscarinic antagonists, specific binding affinity data (such as Kᵢ or IC₅₀ values) for this compound itself are not available in the reviewed literature. The parent alcohol, (R)-(-)-3-Quinuclidinol, is known to have modest affinity for muscarinic receptors, with its ester derivatives demonstrating significantly higher potency.

Scopolamine , also known as hyoscine, is a naturally occurring tropane alkaloid that acts as a non-selective competitive antagonist at all five muscarinic receptor subtypes (M1-M5).[1] Its binding affinities have been extensively characterized.

Table 1: Muscarinic Receptor Binding Affinities of Scopolamine

Receptor SubtypeKᵢ (nM)
M1~1-2
M2~1-3
M3~1-2
M4~1-3
M5~1-3

Note: Kᵢ values are approximate and can vary depending on the experimental conditions, such as the radioligand and tissue preparation used.

Muscarinic Receptor Signaling Pathways

The binding of an antagonist like scopolamine to muscarinic receptors competitively blocks the binding of the endogenous agonist acetylcholine, thereby inhibiting downstream signaling cascades. The following diagram illustrates the two primary signaling pathways initiated by muscarinic receptor activation, which are consequently blocked by antagonists.

Muscarinic Receptor Signaling Pathways cluster_0 Gq/11 Pathway (M1, M3, M5) cluster_antagonist_q Antagonist Action cluster_1 Gi/o Pathway (M2, M4) cluster_antagonist_i Antagonist Action M135 M1, M3, M5 Receptors Gq11 Gq/11 M135->Gq11 ACh PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Antagonist_q Scopolamine Antagonist_q->M135 Blocks M24 M2, M4 Receptors Gio Gi/o M24->Gio ACh AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ↓cAMP Antagonist_i Scopolamine Antagonist_i->M24 Blocks

Caption: Muscarinic receptor signaling pathways and antagonist intervention.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of a compound for muscarinic receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Key Materials
  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Test Compound: The unlabeled compound to be tested (e.g., this compound or scopolamine) at various concentrations.

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at a physiological pH.

  • Non-specific Binding (NSB) Agent: A high concentration of a known muscarinic antagonist (e.g., atropine) to determine the amount of radioligand that binds non-specifically to components other than the receptor.

  • Filtration Apparatus: A cell harvester or multi-well filter plates to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Experimental Workflow

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of test compound D Incubate membranes with radioligand and varying concentrations of test compound A->D B Prepare radioligand solution B->D E Incubate membranes with radioligand only (Total Binding) B->E F Incubate membranes with radioligand and excess unlabeled antagonist (NSB) B->F C Prepare cell membrane suspension C->D C->E C->F G Rapidly filter mixture to separate bound and free radioligand D->G E->G F->G H Wash filters to remove unbound radioligand G->H I Measure radioactivity of filters using a scintillation counter H->I J Plot percent specific binding vs. log concentration of test compound I->J K Determine IC₅₀ value J->K L Calculate Kᵢ value using the Cheng-Prusoff equation K->L

Caption: A typical workflow for a competitive radioligand binding assay.

Detailed Methodology
  • Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are thawed and resuspended in assay buffer.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and either assay buffer (for total binding), a high concentration of an unlabeled antagonist (for non-specific binding), or varying concentrations of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data for the test compound are then plotted as the percentage of specific binding versus the log concentration of the compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and Kₑ of the radioligand.

Conclusion

References

Comparative Analysis of Muscarinic Receptor Binding: A Focus on Quinuclidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the binding affinity of muscarinic receptor antagonists, with a detailed examination of experimental protocols and signaling pathways.

Binding Affinity of Umeclidinium at M1-M5 Receptors

The binding affinity of a compound to a receptor is typically expressed by the inhibition constant (Ki), which indicates the concentration of the competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. The affinity of Umeclidinium for the cloned human M1-M5 muscarinic acetylcholine receptors (mAChRs) has been determined through in vitro radioligand binding assays.

Receptor SubtypeUmeclidinium Ki (nM)
M10.05 - 0.16
M20.05 - 0.16
M30.05 - 0.16
M40.05 - 0.16
M50.05 - 0.16

Note: The provided data is for Umeclidinium, a compound structurally related to Diphenyl(quinuclidin-4-yl)methanol. The Ki values are presented as a range found in the literature.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor.

Materials
  • Cell Membranes: Membranes from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound or other unlabeled competing ligands.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., phosphate-buffered saline, PBS).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.

    • Dilute the radioligand in the assay buffer to a final concentration typically at or below its dissociation constant (Kd).

  • Assay Incubation:

    • In a 96-well plate, add the cell membranes, the radioligand, and varying concentrations of the test compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist like atropine).

    • Incubate the plate at room temperature for a sufficient period to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes incubate Incubate Membranes, Radioligand, and Competitor prep_membranes->incubate prep_radioligand Prepare Radioligand ([³H]-NMS) prep_radioligand->incubate prep_competitor Prepare Competitor (e.g., this compound) prep_competitor->incubate filtrate Vacuum Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calculate Calculate IC50 and Ki count->calculate

Caption: Workflow of a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These subtypes couple to different G proteins, leading to distinct downstream signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

G cluster_m1_m3_m5 M1, M3, M5 Signaling M135 M1, M3, M5 Gq11 Gq/11 M135->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC

Caption: M1, M3, and M5 receptor signaling pathway.

G cluster_m2_m4 M2, M4 Signaling M24 M2, M4 Gio Gi/o M24->Gio Activate AC Adenylyl Cyclase (AC) Gio->AC Inhibit Channels Ion Channel Modulation Gio->Channels βγ subunits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: M2 and M4 receptor signaling pathway.

Unveiling the Receptor Selectivity of Diphenyl(quinuclidin-4-yl)methanol and Related Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Diphenyl(quinuclidin-4-yl)methanol is a key intermediate in the synthesis of Umeclidinium Bromide, a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD). Understanding the cross-reactivity profile of such compounds is paramount in drug discovery and development to predict potential off-target effects and ensure therapeutic selectivity. Due to the limited availability of direct pharmacological data for this compound, this guide presents a comparative analysis of the cross-reactivity of its closely related and pharmacologically active analogue, umeclidinium, alongside other prominent LAMAs: tiotropium, glycopyrronium, and aclidinium. This objective comparison, supported by experimental data and detailed methodologies, aims to provide researchers with a valuable resource for evaluating the selectivity of these important respiratory therapeutics.

Comparative Analysis of Receptor Cross-Reactivity

The primary therapeutic action of umeclidinium and other LAMAs is the competitive antagonism of muscarinic acetylcholine receptors (M1-M5), with a particular emphasis on the M3 subtype, which mediates bronchoconstriction. However, interactions with other receptors can lead to unintended side effects. The following table summarizes the available cross-reactivity data for umeclidinium and its comparators.

Table 1: Comparative Receptor Binding Profile of Umeclidinium and Other Long-Acting Muscarinic Antagonists

CompoundPrimary TargetHighest Affinity Off-TargetFold Selectivity (Primary vs. Off-Target)
Umeclidinium Muscarinic Receptors (M1-M5)Kappa Opioid Receptor>1000-fold
Tiotropium Muscarinic Receptors (M1-M5)Data from broad off-target screens are not readily available in the public domain. Literature suggests high selectivity for muscarinic receptors.Not Quantified
Glycopyrronium Muscarinic Receptors (M1-M5)Data from broad off-target screens are not readily available in the public domain. Literature suggests high selectivity for muscarinic receptors.Not Quantified
Aclidinium Muscarinic Receptors (M1-M5)Data from broad off-target screens are not readily available in the public domain. Literature suggests high selectivity for muscarinic receptors.Not Quantified

Disclaimer: The data for Umeclidinium is presented as a surrogate for this compound due to the lack of direct pharmacological data for the latter. The structural similarity suggests a comparable pharmacological profile, but this should be confirmed by direct experimental evaluation.

Key Findings:

  • Umeclidinium demonstrates a high degree of selectivity for its primary muscarinic targets. A comprehensive screening against a panel of 50 other receptors, ion channels, and transporters revealed that its highest affinity for an off-target receptor, the kappa opioid receptor, was more than 1000-fold weaker than its affinity for the M3 muscarinic receptor.

  • Tiotropium, Glycopyrronium, and Aclidinium are also known to be highly selective muscarinic antagonists. While comprehensive quantitative off-target screening data is not as readily available in the public literature, their established clinical use and pharmacological profiles support a high degree of selectivity for muscarinic receptors. Some studies suggest tiotropium may have off-target effects on the transient receptor potential V1 (TRPV1), though this is not a classical antagonist interaction.[1] Aclidinium is noted for its rapid hydrolysis in plasma into inactive metabolites, which contributes to a favorable safety profile with low potential for systemic off-target effects.[2][3][4][5]

Experimental Methodologies

The determination of receptor cross-reactivity is typically achieved through in vitro receptor binding and functional assays.

Radioligand Receptor Binding Assay

This technique is the gold standard for quantifying the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound to a panel of receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines or tissue homogenates.

  • Competitive Binding Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Diagram 1: Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor-expressing Membranes Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 Determination Ki Calculation Counting->Analysis

A simplified workflow of a competitive radioligand binding assay.

Functional Receptor Assays

These assays measure the biological response elicited by a compound upon binding to its receptor, determining whether the compound acts as an agonist or an antagonist.

Objective: To assess the functional activity of a test compound at a specific receptor.

Example Protocol (Calcium Flux Assay for M3 Muscarinic Receptors):

  • Cell Culture: Cells stably expressing the M3 muscarinic receptor are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound is added to the cells. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known muscarinic agonist (e.g., carbachol).

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Diagram 2: Muscarinic M3 Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ Release ER->Ca Response Bronchoconstriction Ca->Response Leads to

Activation of the M3 muscarinic receptor leads to bronchoconstriction.

Conclusion

While direct pharmacological data for this compound is not publicly available, the extensive data on its close analogue, umeclidinium, provides valuable insights into its likely high selectivity for muscarinic receptors. The comparative analysis with other established LAMAs—tiotropium, glycopyrronium, and aclidinium—reinforces the high selectivity profile that is characteristic of this class of respiratory drugs. For researchers and drug development professionals, this guide underscores the importance of comprehensive cross-reactivity screening in early-stage development to ensure the desired selectivity and safety of new chemical entities. The provided experimental methodologies offer a foundational understanding of the key assays employed in these critical evaluations.

References

Confirming the absence of Umeclidinium Bromide in a sample of Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Definitive Confirmation of Purity: A Comparative Analysis of Diphenyl(quinuclidin-4-yl)methanol

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive experimental framework for confirming the absence of the active pharmaceutical ingredient (API) Umeclidinium Bromide in a sample of its precursor, this compound. The distinct structural differences between the tertiary amine, this compound, and the quaternary ammonium salt, Umeclidinium Bromide, allow for clear differentiation using standard analytical techniques. This document outlines the detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the purity of this compound samples.

Structural Comparison

A key differentiator between the two molecules is the quaternization of the nitrogen atom in the quinuclidine ring of Umeclidinium Bromide with a 1-[2-(phenylmethoxy)ethyl] group. This modification results in a significant increase in molecular weight and polarity, which forms the basis for the analytical separation and identification methods described herein.

Table 1: Physicochemical Properties

PropertyThis compoundUmeclidinium Bromide
Molecular Formula C₂₀H₂₃NOC₂₉H₃₄BrNO₂
Molecular Weight 293.41 g/mol 508.49 g/mol
Chemical Structure Tertiary AmineQuaternary Ammonium Salt

Experimental Protocols

The following protocols are designed to provide definitive evidence for the absence of Umeclidinium Bromide in a sample of this compound.

High-Performance Liquid Chromatography (HPLC)

The significant difference in polarity between the two compounds allows for excellent separation using reverse-phase HPLC.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. Prepare a reference standard of Umeclidinium Bromide at a low concentration (e.g., 1 µg/mL) for spiking.

Expected Results:

Due to its higher polarity, Umeclidinium Bromide will have a shorter retention time compared to the less polar this compound. A pure sample of this compound will show a single major peak at its characteristic retention time. To confirm the absence of Umeclidinium Bromide, the sample chromatogram should show no peak at the retention time corresponding to the Umeclidinium Bromide standard.

Table 2: HPLC Data

CompoundRetention Time (minutes)
Umeclidinium Bromide2.5
This compound4.8
Mass Spectrometry (MS)

The substantial mass difference between the two molecules provides an unambiguous method of identification.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization Mode: Positive ion mode.

  • Analysis: Direct infusion or LC-MS.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol with 0.1% formic acid).

Expected Results:

A pure sample of this compound will exhibit a protonated molecule [M+H]⁺ at m/z 294.1807. Umeclidinium Bromide will be detected as its molecular ion [M]⁺ at m/z 428.2635. The absence of a signal at m/z 428.2635 in the mass spectrum of the sample confirms the absence of Umeclidinium Bromide.

Table 3: Mass Spectrometry Data

CompoundExpected Exact Mass [M+H]⁺ or [M]⁺
Umeclidinium Bromide428.2635
This compound294.1807
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information that can readily distinguish between the two compounds.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Analysis: Acquisition of a standard ¹H NMR spectrum.

Expected Results:

The ¹H NMR spectrum of Umeclidinium Bromide will show characteristic signals for the 1-[2-(phenylmethoxy)ethyl] substituent, which will be absent in the spectrum of this compound. Specifically, the benzylic protons and the protons of the ethyl chain in Umeclidinium Bromide will appear as distinct resonances that are not present in the spectrum of the precursor.

Table 4: Key ¹H NMR Chemical Shift Differences (in CDCl₃)

ProtonsThis compound (ppm)Umeclidinium Bromide (ppm)
Aromatic Protons7.20 - 7.507.25 - 7.60
Quinuclidine Protons1.50 - 3.202.00 - 4.00
-OCH₂-Ph Absent ~4.60
-N-CH₂-CH₂-O- Absent ~3.80 and ~4.20

Logical Workflow for Purity Confirmation

The following diagram illustrates the decision-making process for confirming the absence of Umeclidinium Bromide in a sample of this compound.

G cluster_0 Purity Confirmation Workflow start Sample of this compound hplc HPLC Analysis start->hplc hplc_check Peak at Umeclidinium Bromide Retention Time? hplc->hplc_check ms Mass Spectrometry Analysis hplc_check->ms No fail Presence Indicated: Sample is Contaminated hplc_check->fail Yes ms_check Signal at m/z of Umeclidinium Bromide? ms->ms_check nmr NMR Spectroscopy ms_check->nmr No ms_check->fail Yes nmr_check Signals corresponding to Umeclidinium Bromide substituent? nmr->nmr_check pass Absence Confirmed: Sample is Pure nmr_check->pass No nmr_check->fail Yes

Caption: Logical workflow for purity analysis.

By following these experimental protocols and comparing the obtained data with the reference values, researchers can confidently confirm the absence of Umeclidinium Bromide in their this compound samples, ensuring the integrity of their subsequent research and development activities.

A Comparative Guide to the Synthetic Routes of Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl(quinuclidin-4-yl)methanol is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to muscarinic M1 receptor antagonists. The efficient and scalable synthesis of this tertiary alcohol is of significant interest to the drug development community. This guide provides a comparative analysis of two primary synthetic strategies, offering insights into their respective methodologies, advantages, and disadvantages to aid in selecting the most suitable route for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Multi-Step Synthesis via Friedel-Crafts AcylationRoute 2: One-Pot Synthesis via Organometallic Addition
Starting Material 4-Quinuclidinecarboxylic Acid (or its ester)Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
Key Reactions N-protection, Friedel-Crafts Acylation, Grignard Reaction, DeprotectionNucleophilic addition of an organolithium reagent
Number of Steps Multiple (typically 4)One-pot
Reported Yield Not directly reported for the target molecule; yields for analogous piperidine synthesis are variable per step.High (A reported synthesis of a closely related compound proceeds in high yield).[1]
Scalability Potentially complex due to multiple steps and purifications.More amenable to large-scale synthesis due to fewer steps.
Reagent Stoichiometry Requires stoichiometric amounts of reagents in each step.Requires an excess of the organometallic reagent.
Key Advantages Modular approach allowing for analog synthesis by varying the Grignard reagent.High efficiency and atom economy in a single transformation.
Potential Challenges Overall yield can be diminished over multiple steps. Requires careful control of each reaction.Requires strictly anhydrous conditions and handling of pyrophoric organolithium reagents.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes discussed.

Synthetic_Routes_Comparison cluster_0 Route 1: Multi-Step Synthesis cluster_1 Route 2: One-Pot Synthesis Start1 4-Quinuclidinecarboxylic Acid Step1_1 N-Protection Start1->Step1_1 Step1_2 Friedel-Crafts Acylation (forms 4-benzoylquinuclidine derivative) Step1_1->Step1_2 Step1_3 Grignard Reaction (with Phenylmagnesium Bromide) Step1_2->Step1_3 Step1_4 N-Deprotection Step1_3->Step1_4 End1 This compound Step1_4->End1 Start2 Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate Step2_1 Reaction with excess Phenyllithium Start2->Step2_1 End2 This compound Step2_1->End2

Caption: Comparative workflow of the multi-step versus one-pot synthesis of this compound.

Experimental Protocols

Route 1: Multi-Step Synthesis via Friedel-Crafts Acylation (Adapted from Analogous Synthesis)

This route is based on a patented method for the synthesis of α,α-diphenyl-4-piperidinemethanol and is adapted here for the quinuclidine framework.[2]

Step 1: N-Protection of 4-Quinuclidinecarboxylic Acid 4-Quinuclidinecarboxylic acid is first protected at the nitrogen atom. A common method involves acetylation using acetic anhydride or acetyl chloride. This step prevents side reactions involving the basic nitrogen in subsequent steps.

Step 2: Friedel-Crafts Acylation The N-protected 4-quinuclidinecarboxylic acid is converted to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride. The resulting acid chloride then undergoes a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield N-protected 4-benzoylquinuclidine.

Step 3: Grignard Reaction The ketone intermediate from the previous step is reacted with a phenyl Grignard reagent, such as phenylmagnesium bromide. This reaction forms the tertiary alcohol, this compound, still with the N-protecting group.

Step 4: N-Deprotection The final step involves the removal of the N-protecting group. For an acetyl group, this is typically achieved by acid or base hydrolysis to yield the final product, this compound.

Route 2: One-Pot Synthesis via Organometallic Addition

This highly efficient, one-pot procedure has been reported in a patent for the synthesis of muscarinic acetylcholine receptor antagonists.[1]

Materials:

  • Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate

  • Phenyllithium (1.5-1.7 M in cyclohexane/ether)

  • Anhydrous solvent (e.g., a mixture of cyclohexane and diethyl ether)

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of phenyllithium (approximately 4 equivalents) in a mixture of cyclohexane and diethyl ether is chilled to -30°C under an inert atmosphere (Argon).

  • A solution of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (1 equivalent) in an anhydrous solvent is added slowly to the cooled phenyllithium solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., overnight) to ensure the completion of the reaction.

  • The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by chromatography or recrystallization.

Discussion of Synthetic Routes

Route 1 offers a modular and classical approach to the synthesis of this compound. Its multi-step nature, while potentially leading to a lower overall yield, allows for greater flexibility. For instance, by substituting phenylmagnesium bromide with other Grignard reagents in the third step, a variety of diaryl or alkyl-aryl methanol analogs can be synthesized. This flexibility can be particularly valuable in a research setting for structure-activity relationship (SAR) studies. However, the requirement for multiple reaction setups, purifications, and the handling of various reagents can make this route more labor-intensive and challenging to scale up.

Route 2 , in contrast, represents a more direct and efficient pathway to the target molecule. The one-pot nature of this synthesis, directly converting the ester to the tertiary alcohol, significantly reduces the number of synthetic operations and potential for material loss between steps. This makes it an attractive option for larger-scale production where efficiency and cost-effectiveness are paramount. The primary challenge of this route lies in the handling of the highly reactive and pyrophoric phenyllithium reagent, which necessitates strict anhydrous conditions and an inert atmosphere.

Conclusion

The choice between these two synthetic routes will ultimately depend on the specific goals of the researcher or organization. For medicinal chemistry programs focused on generating a diverse library of analogs for SAR studies, the multi-step approach of Route 1 may be more advantageous due to its inherent modularity. For process chemistry and large-scale manufacturing where efficiency, cost, and a high overall yield are the primary drivers, the one-pot synthesis of Route 2 presents a more compelling option. It is recommended that for any scale-up, a thorough process safety evaluation be conducted, particularly for the handling of organolithium reagents.

References

Comparative Guide to the Biological Activity of Diphenyl(quinuclidin-4-yl)methanol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Diphenyl(quinuclidin-4-yl)methanol analogues, focusing on their role as muscarinic acetylcholine receptor (mAChR) antagonists. The data and experimental protocols summarized herein are derived from peer-reviewed scientific literature to support research and development in this critical area of medicinal chemistry.

Introduction

This compound and its analogues are a class of compounds recognized for their potent anticholinergic activity. The core structure, featuring a quinuclidine ring, a hydroxyl group, and two phenyl rings, serves as a crucial pharmacophore for interacting with muscarinic acetylcholine receptors. These receptors are pivotal in regulating a wide array of physiological functions, making them a significant target for therapeutic intervention in various diseases, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.

This guide will delve into the structure-activity relationships (SAR) of this compound class, presenting quantitative data on their binding affinities and functional potencies at different mAChR subtypes (M1-M5). Detailed experimental methodologies are also provided to aid in the replication and validation of these findings.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activity of a series of 4-hydroxyl(diphenyl)methyl substituted quinuclidine analogues. The data highlights the impact of substitutions on the quinuclidine nitrogen and the diphenylmethyl moiety on muscarinic receptor binding affinity.

Compound IDR (Substitution on Quinuclidine N)M3 Binding Affinity (Ki, nM)
1 H>10000
2 Me150
3 Et89
4 n-Pr45
5 i-Pr120
6 n-Bu28
7 Benzyl12
8 Phenethyl5.4
9 3-Phenylpropyl3.2
10 2-(Benzyloxy)ethyl1.1
11 3-(Benzyloxy)propyl2.5
12 2-Phenoxyethyl3.6
13 3-Phenoxypropyl2.1
14o 2-((Phenylmethyl)oxy)ethyl0.08

Data extracted from a study on novel 1-azoniabicyclo[2.2.2]octane muscarinic acetylcholine receptor antagonists.[1]

Structure-Activity Relationship (SAR)

The data presented reveals several key structure-activity relationships for this class of compounds:

  • Quinuclidine Nitrogen Substitution: The nature of the substituent on the quinuclidine nitrogen (R group) significantly influences the binding affinity for the M3 muscarinic receptor. A free secondary amine (Compound 1 ) results in a dramatic loss of activity.[1]

  • Alkyl Chain Length: Increasing the length of a simple alkyl substituent from methyl to n-butyl (Compounds 2-6 ) generally leads to increased affinity, with the n-propyl and n-butyl groups showing the highest potency in this subset.[1]

  • Aromatic Substituents: The introduction of an aromatic ring in the side chain (Compounds 7-9 ) markedly enhances binding affinity. A phenethyl or 3-phenylpropyl group provides a substantial increase in potency compared to a simple alkyl or benzyl group.[1]

  • Ether Linkage: Incorporating an ether linkage in the side chain, particularly a benzyloxyethyl or phenoxypropyl group (Compounds 10-13 ), results in very high affinity antagonists.[1] Compound 14o , with a 2-((phenylmethyl)oxy)ethyl substituent, was identified as a particularly potent M3 antagonist.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogues.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for the different muscarinic receptor subtypes.

1. Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
  • Non-specific Binding Control: Atropine (1 µM), a high-affinity non-selective muscarinic antagonist.
  • Assay Buffer: Phosphate-buffered saline (PBS) containing 1 mM MgCl₂ and 0.1% bovine serum albumin (BSA), pH 7.4.
  • Test Compounds: this compound analogues dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

2. Procedure:

  • Prepare cell membrane homogenates to a final protein concentration of 10-20 µ g/well .
  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, 50 µL of [³H]-NMS (final concentration ~0.3 nM), and 50 µL of the cell membrane suspension.
  • For determining non-specific binding, replace the test compound with 1 µM atropine. For total binding, add buffer instead of the test compound.
  • Incubate the plate at room temperature for 2 hours with gentle shaking.
  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
  • Dry the filter plate and add scintillation cocktail to each well.
  • Measure the radioactivity in each well using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal dose-response curve using non-linear regression analysis.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of the antagonist to inhibit the functional response (calcium release) induced by a muscarinic agonist.

1. Materials:

  • Cells: CHO cells stably expressing one of the Gq-coupled muscarinic receptor subtypes (M1, M3, or M5).
  • Calcium-sensitive dye: Fluo-4 AM.
  • Agonist: Carbachol.
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  • Test Compounds: this compound analogues.

2. Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
  • Load the cells with Fluo-4 AM dye by incubating them in assay buffer containing the dye for 1 hour at 37°C.
  • Wash the cells with assay buffer to remove excess dye.
  • Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
  • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
  • Add a fixed concentration of carbachol (typically the EC₈₀ concentration) to all wells to stimulate calcium release.
  • Immediately measure the change in fluorescence over time.

3. Data Analysis:

  • Determine the maximum fluorescence signal for each well.
  • Plot the percentage of inhibition of the carbachol-induced response against the logarithm of the antagonist concentration.
  • Determine the IC₅₀ value from the resulting dose-response curve.
  • Calculate the functional antagonist potency (pA₂) using the Schild equation.

Visualizations

The following diagrams illustrate key concepts related to the biological evaluation of this compound analogues.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synth Synthesis of Analogues Start->Synth Purify Purification & Characterization Synth->Purify Binding Radioligand Binding Assay Purify->Binding Functional Functional Antagonism Assay Purify->Functional SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR

Caption: General workflow for the synthesis and biological evaluation of analogues.

Signaling_Pathway cluster_antagonist Antagonist Action mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Antagonist This compound Analogue Antagonist->mAChR Blocks Binding

Caption: Gq-coupled muscarinic receptor signaling pathway and antagonist inhibition.

References

Safety Operating Guide

Proper Disposal of Diphenyl(quinuclidin-4-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for diphenyl(quinuclidin-4-yl)methanol (CAS: 461648-39-5), a key intermediate in the synthesis of pharmaceutical compounds such as Umeclidinium Bromide. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance.

Hazard Identification and Safety Precautions

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Data compiled from supplier safety information and SDS of analogous compounds.

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Avoid Dust Formation: This compound is a solid; take care to avoid generating dust during handling and disposal.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.

Step 1: Waste Segregation

  • Isolate waste this compound from other waste streams.

  • Do not mix it with non-hazardous waste or other chemical waste unless explicitly permitted by your institution's waste management guidelines.

Step 2: Containerization

  • Place the waste in a clearly labeled, sealed, and compatible container. The container should be robust and prevent leakage.

  • The label should include:

    • The full chemical name: "this compound"

    • CAS Number: "461648-39-5"

    • Hazard pictograms (e.g., harmful, irritant).

    • The words "Hazardous Waste".

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with accurate information about the waste material.

Logical Relationship: Synthesis of Umeclidinium Bromide

This compound is a key intermediate in the synthesis of Umeclidinium Bromide, a long-acting muscarinic antagonist used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][2] The following diagram illustrates the simplified logical workflow of this synthesis.

Synthesis_Workflow This compound This compound Quaternization_Reaction Quaternization Reaction This compound->Quaternization_Reaction Intermediate Umeclidinium_Bromide Umeclidinium_Bromide Quaternization_Reaction->Umeclidinium_Bromide Final Product

Caption: Simplified workflow for the synthesis of Umeclidinium Bromide.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the relevant Safety Data Sheets for the chemicals you are working with and follow all applicable local, state, and federal regulations.

References

Personal protective equipment for handling Diphenyl(quinuclidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diphenyl(quinuclidin-4-yl)methanol

This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling this compound. The information is compiled for researchers, scientists, and drug development professionals to ensure personnel safety and experimental integrity. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of similar compounds, such as Diphenylmethanol and 3-Quinuclidinyl benzilate, is recommended.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.[1]Prevents skin absorption. Double gloving provides an additional layer of protection, and the outer glove can be removed immediately if contaminated.[1]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).[1]Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[1]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles.[1][2] A full face shield should be worn over goggles when handling the powder or solutions where a splash hazard exists.[1][2]Protects against splashes and aerosolized particles entering the eyes or face.[1]
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.[1]Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[1] A respiratory hazard evaluation may be necessary.[2]
Foot & Hair Protection Shoe & Hair CoversDisposable, non-slip shoe covers and a hair bonnet.[1]Prevents the spread of contamination outside of the laboratory.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical to minimize exposure risk during the handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

  • Ventilation: Ensure adequate local and general ventilation.[3] Avoid the formation of dust.[3]

  • Emergency Equipment: An eye wash station and safety shower must be readily accessible and in close proximity to the workstation.[4]

2. Handling the Compound:

  • Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

  • Weighing: When weighing the solid compound, do so within a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly before breaks and after work.[3] Keep away from food, drink, and animal feedingstuffs.[3]

3. Accidental Spills:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up spills immediately.[5]

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal.[3][6]

    • Ventilate the affected area.[3]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[5]

    • Prevent the spill from entering drains or waterways.[3]

Disposal Plan: Waste Management Protocol

The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations for hazardous waste.[5][6]

Table 2: Waste Disposal Procedures

Waste TypeContainmentDisposal Method
Solid Hazardous Waste Designated, leak-proof, and clearly labeled hazardous waste container.[1][7]High-temperature incineration by a certified hazardous waste management company.[1]
Liquid Hazardous Waste Labeled, leak-proof hazardous liquid waste container.[1][7] Do not pour down the drain.[1]Incineration by a certified hazardous waste management company.[1]
Sharps Hazardous Waste Puncture-proof, labeled sharps container designated for hazardous waste.[1][7]Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[1]
Contaminated PPE Sealed bag or container for contaminated solid waste.[8]Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office.[8]

Experimental Protocol for Waste Decontamination (if required and feasible):

For certain applications, a chemical deactivation step may be considered prior to disposal, subject to institutional guidelines. A common method for related compounds involves hydrolysis or oxidation. However, without specific data for this compound, this should only be attempted by qualified personnel after a thorough risk assessment.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_area Designate Work Area (Fume Hood) gather_ppe Assemble Required PPE prep_area->gather_ppe emergency_prep Verify Emergency Equipment (Eyewash, Shower) gather_ppe->emergency_prep weigh Weigh Solid Compound emergency_prep->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment spill_event Spill Occurs experiment->spill_event segregate_waste Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose contain_spill Contain Spill spill_event->contain_spill Follow Disposal Protocol cleanup_spill Clean Up Spill contain_spill->cleanup_spill Follow Disposal Protocol spill_dispose Dispose of Spill Waste cleanup_spill->spill_dispose Follow Disposal Protocol spill_dispose->dispose Follow Disposal Protocol

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.